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  • Product: 1-Amino-4,4-difluorocyclohexane-1-carbonitrile
  • CAS: 1370606-50-0

Core Science & Biosynthesis

Foundational

The Strategic Synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile: A Gateway to Novel Fluorinated Pharmacophores

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Among the myriad of fluorinated building blocks, gem-difluorinated cyclohexyl moieties have garnered significant attention. The titular compound, 1-Amino-4,4-difluorocyclohexane-1-carbonitrile, represents a key intermediate, providing a synthetically accessible entry point to a class of non-natural amino acids and their derivatives. These structures are of particular interest in the development of novel therapeutics, where the difluorocyclohexyl ring can serve as a bioisostere for other cyclic systems, imparting enhanced properties to the parent molecule. This guide provides a comprehensive overview of the synthesis of this valuable intermediate, with a focus on the venerable Strecker reaction, offering both mechanistic insights and a detailed experimental protocol.

The Strecker Reaction: A Time-Honored Approach to α-Aminonitrile Synthesis

The Strecker synthesis, first reported in 1850, remains one of the most efficient and economical methods for the preparation of α-amino acids and their nitrile precursors.[2] The reaction is a three-component condensation of a carbonyl compound, an amine (or ammonia), and a cyanide source.[2] For the synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile, the readily available 4,4-difluorocyclohexanone serves as the ketone starting material.

The mechanism of the Strecker reaction proceeds in two main stages.[2][3] The first stage involves the formation of an α-aminonitrile. This begins with the reaction of the ketone with ammonia to form an imine intermediate. Subsequent nucleophilic attack of a cyanide ion on the imine carbon yields the α-aminonitrile.[2][3] The second stage, which is not the focus of this guide but is relevant for the synthesis of the corresponding amino acid, is the hydrolysis of the nitrile group to a carboxylic acid.[2][3]

Strecker_Mechanism cluster_reaction Strecker Reaction Mechanism ketone 4,4-Difluorocyclohexanone imine Iminium Ion Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine aminonitrile 1-Amino-4,4-difluorocyclohexane-1-carbonitrile imine->aminonitrile + CN- cyanide Cyanide Ion (CN-) cyanide->aminonitrile

Caption: A simplified diagram illustrating the key steps in the Strecker synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile.

Experimental Protocol: Synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

This protocol is a representative procedure adapted from general Strecker synthesis methodologies. Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines, particularly when handling cyanide-containing reagents.

Starting Material: 4,4-Difluorocyclohexanone. This starting material can be synthesized from 1,4-cyclohexanedione monoethylene ketal through a fluorination reaction followed by deprotection.

Reaction Scheme:

Synthesis_Workflow cluster_workflow Synthetic Workflow start 4,4-Difluorocyclohexanone reaction Strecker Reaction (Stirring at RT) start->reaction reagents NH4Cl, KCN, H2O/EtOH reagents->reaction workup Extraction & Purification reaction->workup product 1-Amino-4,4-difluorocyclohexane-1-carbonitrile workup->product

Caption: A flowchart outlining the key stages in the synthesis of the target aminonitrile.

Reagents and Equipment:
Reagent/EquipmentPurpose
4,4-DifluorocyclohexanoneStarting ketone
Ammonium Chloride (NH4Cl)Ammonia source
Potassium Cyanide (KCN)Cyanide source
Ethanol (EtOH)Solvent
Water (H2O)Solvent
Diethyl ether or Ethyl acetateExtraction solvent
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Separatory funnelFor extraction
Rotary evaporatorFor solvent removal
Step-by-Step Procedure:
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Addition of Reagents: To the flask, add 4,4-difluorocyclohexanone (1.0 eq), followed by ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., a 1:1 ratio) as the solvent. The reaction is typically run at a concentration of 0.5-1.0 M.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, quench the reaction mixture by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-Amino-4,4-difluorocyclohexane-1-carbonitrile can be further purified by column chromatography on silica gel or by recrystallization, if necessary.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the cyclohexyl protons, with splitting patterns influenced by the fluorine atoms.
¹³C NMR A signal for the nitrile carbon, the quaternary carbon bearing the amino and nitrile groups, and signals for the difluorinated and other cyclohexyl carbons. The carbon bonded to the fluorine atoms will show a characteristic triplet due to C-F coupling.
¹⁹F NMR A signal corresponding to the two equivalent fluorine atoms.
Mass Spec A molecular ion peak corresponding to the mass of the product.
IR Spec A characteristic sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹ and N-H stretching bands for the primary amine.

Safety Considerations

Potassium cyanide is highly toxic. All manipulations involving cyanide salts should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide quench solution (e.g., a mixture of ferrous sulfate and sodium hydroxide) should be readily available in case of spills.

Conclusion: A Versatile Building Block for Future Drug Discovery

The synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile via the Strecker reaction provides a reliable and scalable route to this valuable fluorinated building block. Its gem-difluorinated cyclohexyl motif offers a unique combination of lipophilicity and conformational rigidity, making it an attractive component for the design of novel therapeutic agents. The α-aminonitrile functionality serves as a versatile handle for further chemical transformations, enabling the creation of a diverse library of compounds for screening in various drug discovery programs. The protocol and mechanistic insights provided in this guide are intended to empower researchers in their efforts to explore the promising chemical space of fluorinated pharmaceuticals.

References

  • Strecker Amino Acid Synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. (2025, December 25). Chemistry Steps. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795-2828. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry, 55(10), 4539-4552. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Molecules, 28(8), 3598. [Link]

Sources

Exploratory

1-Amino-4,4-difluorocyclohexane-1-carbonitrile: A Strategic Fluorinated Building Block in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity. 1-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity. 1-Amino-4,4-difluorocyclohexane-1-carbonitrile (CAS: 1370606-50-0) has emerged as a highly versatile α -aminonitrile building block. By combining a gem-difluoro substituted cyclohexane ring with a reactive aminonitrile moiety, this compound serves as a linchpin intermediate for synthesizing non-natural amino acids, 1,2-diamines, and privileged spirocyclic pharmacophores. This technical guide explores the physicochemical rationale, synthetic methodologies, and downstream applications of this critical intermediate.

Structural Significance and Physicochemical Profile

The molecular architecture of 1-amino-4,4-difluorocyclohexane-1-carbonitrile offers several distinct advantages in drug design:

  • Metabolic Shielding : The unsubstituted cyclohexane ring is highly susceptible to cytochrome P450-mediated hydroxylation at the C4 position. The introduction of a gem-difluoro group ( −CF2​− ) at this exact locus effectively blocks this metabolic liability, significantly prolonging the in vivo half-life of derived drugs [1].

  • Conformational Locking : Fluorine is highly electronegative and relatively small. The stereoelectronic effects of the CF2​ group strongly bias the cyclohexane ring into a specific chair conformation. To minimize 1,3-diaxial interactions, the bulkier substituent at the C1 position (typically the cyano or derived group) is forced into an equatorial orientation, which can pre-organize the molecule for optimal receptor binding [2].

  • Lipophilicity and pKa Modulation : The electron-withdrawing nature of the difluoro group subtly lowers the pKa of the adjacent amine while increasing the overall lipophilicity (LogP) of the scaffold, enhancing membrane permeability.

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 1-Amino-4,4-difluorocyclohexane-1-carbonitrile
CAS Registry Number 1370606-50-0
Molecular Formula C7​H10​F2​N2​
Molecular Weight 160.16 g/mol
Structural Class α -Aminonitrile / Fluorinated Cycloalkane
Appearance White to off-white solid (typically)
Key Reactive Sites Primary amine (nucleophilic), Nitrile (electrophilic/reducible)

Data synthesized from chemical registry properties [1].

Synthetic Methodology: The Modified Strecker Approach

The most robust and scalable method for synthesizing 1-amino-4,4-difluorocyclohexane-1-carbonitrile is via a modified Strecker synthesis starting from commercially available 4,4-difluorocyclohexanone.

Causality of Experimental Choices

The protocol utilizes Ammonium Chloride ( NH4​Cl ) and Sodium Cyanide ( NaCN ) rather than ammonia gas and TMS-Cyanide.

  • Dual-Action Reagent : NH4​Cl acts as both the nitrogen source and a mild acid catalyst. It buffers the aqueous solution to a pH of ~8-9. This specific pH is critical: it is acidic enough to catalyze the dehydration of the hemiaminal into the reactive imine intermediate, yet basic enough to prevent the protonation of the cyanide ion ( CN− ) into highly toxic and volatile hydrogen cyanide ( HCN ) gas.

  • Thermal Control : The initial phase is conducted at room temperature to favor the exothermic formation of the imine. Subsequent mild heating (50°C) provides the activation energy required for the nucleophilic attack of the cyanide ion onto the sterically hindered imine carbon [3].

Self-Validating Experimental Protocol

Reagents: 4,4-difluorocyclohexanone (1.0 eq), NH4​Cl (1.5 eq), NaCN (1.2 eq), Methanol/Water (1:1 v/v).

  • Imine Formation : Dissolve 4,4-difluorocyclohexanone in the MeOH/Water mixture. Add NH4​Cl in a single portion. Stir the mixture at 20–25°C for 30 minutes.

    • Validation Check: Thin-Layer Chromatography (TLC) should indicate the consumption of the ketone and the formation of a more polar, UV-inactive intermediate (the imine/hemiaminal).

  • Cyanation : Caution: Perform in a well-ventilated fume hood. Slowly add NaCN portion-wise to the stirring solution to prevent sudden exotherms.

  • Thermal Maturation : Elevate the reaction temperature to 50°C and stir for 12–24 hours.

  • Quench and Extraction : Cool the mixture to 0°C. Quench with a saturated aqueous solution of NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product can be triturated with cold hexanes to yield the pure aminonitrile.

    • Validation Check: 1H NMR ( CDCl3​ ) must show the disappearance of the ketone α -protons and the appearance of a broad singlet corresponding to the −NH2​ protons. 19F NMR will display a characteristic multiplet for the gem-difluoro group.

Strecker Ketone 4,4-Difluorocyclohexanone Imine Imine Intermediate Ketone->Imine NH4Cl / NH3 -H2O Product 1-Amino-4,4-difluorocyclohexane -1-carbonitrile Imine->Product NaCN Nucleophilic Attack

Fig 1: Stepwise mechanism of the modified Strecker synthesis for the alpha-aminonitrile.

Downstream Transformations: Generating Pharmacophores

The true value of 1-amino-4,4-difluorocyclohexane-1-carbonitrile lies in its reactivity. The adjacent amine and nitrile groups allow for divergent synthetic pathways to generate complex, drug-like scaffolds.

A. Hydrolysis to Non-Natural Amino Acids

Subjecting the aminonitrile to harsh acidic conditions (e.g., 6M HCl, reflux for 24 hours) hydrolyzes the nitrile group to a carboxylic acid, yielding 1-amino-4,4-difluorocyclohexanecarboxylic acid [2].

  • Application : This non-natural amino acid is frequently incorporated into peptidomimetics. The bulky, fluorinated side chain sterically shields adjacent peptide bonds from proteolytic enzymes, drastically increasing the half-life of peptide-based therapeutics.

B. Reduction to 1,2-Diamines

The nitrile group can be reduced to a primary amine using strong reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous THF, or via catalytic hydrogenation (Raney Nickel, H2​ gas, 50 psi). This yields 1-(aminomethyl)-4,4-difluorocyclohexan-1-amine .

  • Application : These 1,2-diamines are excellent bidentate ligands and are widely used as core scaffolds in the development of kinase inhibitors and GPCR antagonists.

C. Cyclization to Spiro-Heterocycles

Reacting the aminonitrile with carbon dioxide equivalents (or via the Bucherer-Bergs reaction using (NH4​)2​CO3​ ) yields spirohydantoins.

  • Application : Spirocyclic compounds possess high sp3 character, which correlates with higher clinical success rates. These specific fluorinated spiro-scaffolds have been successfully utilized in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for oncology and metabolic disorders [3].

Downstream Nitrile 1-Amino-4,4-difluorocyclohexane -1-carbonitrile AminoAcid 1-Amino-4,4-difluoro cyclohexanecarboxylic acid Nitrile->AminoAcid Acidic/Basic Hydrolysis Diamine 1-(Aminomethyl)-4,4-difluoro cyclohexan-1-amine Nitrile->Diamine LiAlH4 or H2/Raney Ni Hydantoin Spirohydantoin Derivatives Nitrile->Hydantoin CO2 / Cyclization (Bucherer-Bergs)

Fig 2: Divergent synthetic pathways utilizing the aminonitrile as a core building block.

Conclusion

1-Amino-4,4-difluorocyclohexane-1-carbonitrile is far more than a simple synthetic intermediate; it is a meticulously designed structural module. By combining the metabolic resistance and conformational rigidity of a gem-difluoro group with the extreme synthetic versatility of an α -aminonitrile, it enables medicinal chemists to efficiently explore novel chemical space. Whether hydrolyzed to stabilize a peptide or cyclized to form a spirocyclic enzyme inhibitor, this building block remains a critical asset in the modern drug discovery toolkit.

References

  • ChemBK. "1-Amino-4,4-difluoro-cyclohexanecarbonitrile". Chemical Properties and CAS Registry. URL:[Link]

  • Mykhailiuk, P. K. et al. "1-Amino-4,4-difluorocyclohexanecarboxylic acid as a promising building block for drug discovery: design, synthesis and characterization." Tetrahedron 2013, 69 (20), 4066-4075. URL:[Link]

  • Bayer Pharma AG. "Substituted 3-(biphenyl-3-yl)-8,8-difluoro-4-hydroxy-1-azaspiro[4.5]dec-3-en-2-ones for therapy". Patent WO2012110519A1, 2012.
Foundational

A Multi-Modal Analytical Workflow for the Definitive Structure Elucidation of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

| Executive Summary & Strategic Overview The incorporation of fluorinated motifs is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] The specific scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

| Executive Summary & Strategic Overview

The incorporation of fluorinated motifs is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] The specific scaffold, 1-Amino-4,4-difluorocyclohexane-1-carbonitrile, presents a unique combination of functionalities: a gem-difluoro group for metabolic blocking, a cyclohexane ring for conformational rigidity, and an α-aminonitrile moiety, a direct precursor to valuable non-natural α-amino acids.[3][4]

Confirming the identity and purity of such a molecule is non-trivial and paramount for its application in drug discovery pipelines. A simple verification of molecular weight is insufficient. The precise arrangement of atoms—the core of its chemical function—must be definitively established. This guide eschews a simple recitation of techniques; instead, it presents a logical, self-validating workflow. We will proceed from foundational molecular formula confirmation to functional group identification, and culminate in a detailed topographical analysis of the atomic framework through advanced NMR spectroscopy and X-ray crystallography. Each step is designed to build upon the last, creating an unassailable body of evidence that constitutes a complete structural proof.

| The Elucidation Pathway: A Logic-Driven Approach

The structural confirmation of a novel chemical entity is a process of systematic, orthogonal analysis. Our approach is designed to answer fundamental questions in a specific order, with each answer refining the hypothesis for the next stage of investigation.

Elucidation_Workflow cluster_synthesis Hypothesized Synthesis cluster_elucidation Structure Elucidation Cascade Ketone 4,4-Difluorocyclohexanone Reagents NH4Cl, KCN (Strecker Reaction) Ketone->Reagents Target Hypothesized Product: 1-Amino-4,4-difluorocyclohexane-1-carbonitrile Reagents->Target MS Mass Spectrometry (Confirms Molecular Formula) Target->MS Submit for Analysis IR Infrared Spectroscopy (Identifies Functional Groups) MS->IR NMR NMR Spectroscopy (Maps Atomic Connectivity) IR->NMR Xray X-ray Crystallography (Definitive 3D Structure) NMR->Xray Confirmed Confirmed Structure Xray->Confirmed

Caption: A strategic workflow for structure elucidation.

| Foundational Analysis: Molecular Formula and Functional Groups

Before probing the intricate connectivity of the molecule, we must first confirm its elemental composition and the presence of key functional groups predicted by the synthesis. The logical starting point is a Strecker synthesis from 4,4-difluorocyclohexanone, which is expected to yield an α-aminonitrile.[5][6]

| Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry (MS) serves as the first analytical checkpoint. Its purpose is to verify the molecular weight of the synthesized compound, which must match the theoretical mass of the target structure, C₇H₁₀F₂N₂ (Mol. Wt.: 160.17 g/mol ).

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode (ESI+). The primary amine is readily protonated, making this the ideal ionization technique.[7][8]

  • Analysis: Acquire a full scan spectrum on a high-resolution instrument (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the protonated molecular ion ([M+H]⁺).

  • Data Interpretation: The primary ion observed should correspond to [C₇H₁₀F₂N₂ + H]⁺.

Expected Results: A prominent peak should be observed at a mass-to-charge ratio (m/z) of approximately 161.0850, consistent with the theoretical exact mass of the protonated molecule. The high-resolution data allows for confirmation of the elemental formula, distinguishing it from other potential isobaric structures.

| Infrared (IR) Spectroscopy: A Functional Group Census

IR spectroscopy provides a rapid and definitive confirmation of the functional groups incorporated during the synthesis.[9][10] It validates the successful conversion of the starting ketone into the target aminonitrile.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands corresponding to the key functional groups.

Data Summary: Characteristic IR Absorption Bands

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Significance
AminoN-H Stretch (asymmetric & symmetric)3500 - 3300 (two bands)Confirms presence of the primary amine (-NH₂)
NitrileC≡N Stretch~2240 (sharp, medium)Confirms presence of the nitrile group[11]
AlkaneC-H Stretch3000 - 2850Indicates the saturated cyclohexane ring[12]
AminoN-H Bend (scissoring)~1600Further evidence for the primary amine
AlkaneCH₂ Bend (scissoring)~1450Consistent with cyclohexane methylene groups[11]
FluoroalkaneC-F Stretch1400 - 1000 (strong, broad)Confirms the presence of carbon-fluorine bonds

The absence of a strong carbonyl (C=O) stretch around 1715 cm⁻¹ (characteristic of the starting ketone, 4,4-difluorocyclohexanone[13]) coupled with the appearance of distinct N-H and C≡N stretches provides powerful evidence for the success of the Strecker reaction.

| Definitive Connectivity Analysis: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[14] For a fluorinated compound, a multi-pronged approach utilizing ¹H, ¹³C, and ¹⁹F NMR is not just beneficial, but essential for an unambiguous assignment.[15][16][17]

Rationale for Multinuclear Approach: The presence of the ¹⁹F nucleus (100% natural abundance, spin I=1/2) provides an additional, highly sensitive spectroscopic probe. However, it also introduces complexity through heteronuclear spin-spin coupling to both ¹H and ¹³C nuclei.[18] Analyzing all three nuclei in concert allows us to leverage these couplings to map the molecular framework with high confidence.

| ¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. Due to the molecule's plane of symmetry passing through C1 and C4, we expect a simplified spectrum.

Expected ¹H NMR Features (in CDCl₃, 400 MHz):

  • Symmetry: The protons on C2 are equivalent to C6, and protons on C3 are equivalent to C5. This results in two distinct methylene proton signals.

  • Signal 1 (δ ≈ 2.2-2.4 ppm, 4H, multiplet): Assigned to the four protons at the C2 and C6 positions (H-2/H-6). These protons are alpha to the C1-substituted carbon and will show coupling to their geminal partners and the adjacent C3/C5 protons.

  • Signal 2 (δ ≈ 2.0-2.2 ppm, 4H, multiplet): Assigned to the four protons at the C3 and C5 positions (H-3/H-5). These protons are alpha to the CF₂ group and are expected to show significant coupling to the fluorine nuclei (²JHF).

  • Signal 3 (δ ≈ 1.8 ppm, 2H, broad singlet): Assigned to the two protons of the primary amine (-NH₂). This signal may be broader than others and will disappear upon addition of a D₂O shake, confirming its identity as an exchangeable proton.

The complexity of the multiplets for the ring protons arises from overlapping geminal (²JHH), vicinal (³JHH), and heteronuclear (JHF) couplings.

| ¹³C NMR Spectroscopy: The Carbon Skeleton and Fluorine Coupling

The ¹³C NMR spectrum, particularly with proton decoupling, provides a direct count of unique carbon atoms and reveals through-bond proximity to the fluorine atoms via C-F coupling.

Expected ¹³C NMR Features (Proton-Decoupled, 101 MHz):

Carbon AtomExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)Rationale
C4120 - 125Triplet (t)Directly attached to two fluorine atoms. Exhibits a very large one-bond coupling constant (¹JCF > 240 Hz).[16]
C≡N~120Singlet (s)Characteristic chemical shift for a nitrile carbon.
C150 - 55Singlet (s)Quaternary carbon attached to -NH₂ and -CN.
C3, C530 - 35Triplet (t)Two bonds away from the fluorine atoms. Exhibits a significant two-bond coupling constant (²JCF ≈ 20-25 Hz).
C2, C625 - 30Triplet (t)Three bonds away from the fluorine atoms. Exhibits a smaller three-bond coupling constant (³JCF ≈ 3-5 Hz).

The observation of a large triplet for C4 and smaller triplets for the other ring carbons is a definitive signature of the 4,4-difluoro substitution pattern.

Caption: Key heteronuclear (C-F) NMR couplings.

| ¹⁹F NMR Spectroscopy: The Fluorine Perspective

A ¹⁹F NMR spectrum provides a direct look at the fluorine environment. Given the molecular symmetry, a single signal is expected.

Expected ¹⁹F NMR Features (Proton-Coupled, 376 MHz):

  • Signal: One major signal is expected, likely a complex multiplet.

  • Coupling: This signal will be split by the four equivalent protons on the adjacent carbons (C3/C5) via a two-bond coupling (²JFH) and the four equivalent protons on the C2/C6 carbons via a three-bond coupling (³JFH).

  • Decoupling: In a proton-decoupled ¹⁹F{¹H} NMR experiment, this complex multiplet will collapse into a sharp singlet, confirming that all observed splitting was due to coupling to protons.[15]

| The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and multinuclear NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the final, irrefutable proof.[19] This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays scattered by a single crystal.[20][21]

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build the atomic model into the electron density and refine the model to achieve the best fit with the experimental data.

Expected Outcome: The analysis will yield a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and conformational information (e.g., the chair conformation of the cyclohexane ring). This method unambiguously confirms the connectivity of all atoms, including the gem-difluoro substitution at C4 and the α-aminonitrile arrangement at C1, leaving no room for structural ambiguity.

| Conclusion

The structural elucidation of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile is achieved through a systematic, multi-technique approach. Mass spectrometry and elemental analysis confirm the molecular formula. Infrared spectroscopy validates the presence of the required amino and nitrile functional groups and the absence of the starting ketone. Finally, a comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra maps the complete atomic connectivity, leveraging heteronuclear coupling constants as definitive proof of the 4,4-difluoro substitution pattern. While this spectroscopic evidence is compelling, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. Following this rigorous workflow ensures the absolute structural integrity of this valuable building block for its intended use in pharmaceutical and materials science research.

| References

  • Smith, A. J., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Chemical Biology, 3(4), 435-443. [Link]

  • Mykhailiuk, P. K., et al. (2023). 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. Journal of Fluorine Chemistry, 272, 110215. [Link]

  • Wiberg, K. B., et al. (2005). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. The Journal of Organic Chemistry, 70(23), 9484-9490. [Link]

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Exploratory

Spectroscopic Profile of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile: A Technical Guide

Introduction 1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a fascinating molecule for researchers in medicinal chemistry and drug development. Its rigid cyclohexane core, decorated with a gem-difluoro group, an amino...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a fascinating molecule for researchers in medicinal chemistry and drug development. Its rigid cyclohexane core, decorated with a gem-difluoro group, an amino group, and a nitrile functionality, presents a unique combination of properties. The gem-difluoro motif is often employed to modulate the metabolic stability and lipophilicity of drug candidates, while the aminonitrile group can serve as a versatile synthetic handle or a key pharmacophoric element. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Amino-4,4-difluorocyclohexane-1-carbonitrile, grounded in fundamental principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the atomic connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition

A sample of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, two-dimensional (2D) NMR experiments like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile is expected to exhibit distinct signals for the cyclohexane ring protons and the amino group. The cyclohexane ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons.

The protons on the carbons adjacent to the CF₂ group (C2 and C6) will be significantly influenced by the electronegative fluorine atoms and will appear as complex multiplets. The protons on C3 and C5 will also display multiplets, coupled to their geminal and vicinal neighbors. The amino protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent due to hydrogen bonding and exchange.[1][2][3]

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2ax, H-6ax2.0 - 2.4m
H-2eq, H-6eq1.8 - 2.2m
H-3ax, H-5ax1.6 - 1.9m
H-3eq, H-5eq1.4 - 1.7m
NH₂1.5 - 3.0br s

Note: The exact chemical shifts and coupling patterns can be complex due to the combined effects of the substituents and the rigid chair conformation. 2D NMR techniques are crucial for definitive assignments.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework. The carbon atoms are all non-equivalent due to the substitution pattern.

The quaternary carbon C1, attached to both the amino and nitrile groups, will appear at a characteristic downfield shift.[4] The carbon bearing the two fluorine atoms (C4) will be observed as a triplet due to one-bond coupling with the two ¹⁹F nuclei. The carbons adjacent to the CF₂ group (C2 and C6) will show a triplet due to two-bond C-F coupling. The nitrile carbon will have a characteristic chemical shift in the 115-125 ppm range.[5]

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C150 - 60s
C2, C635 - 45t
C3, C520 - 30s
C4120 - 130t
CN115 - 125s
¹⁹F NMR Spectroscopy: Predicted Spectrum and Interpretation

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[6][7] For 1-Amino-4,4-difluorocyclohexane-1-carbonitrile, a single resonance is expected for the two equivalent fluorine atoms. This signal will be split into a multiplet due to coupling with the adjacent protons on C3 and C5. The chemical shift will be in the typical range for gem-difluoroaliphatic systems.[8]

Predicted ¹⁹F NMR Data:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F (at C4)-90 to -110m

Molecular Structure and NMR Correlation Diagram

Caption: Key HMBC correlations in 1-Amino-4,4-difluorocyclohexane-1-carbonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the N-H, C≡N, and C-F bonds.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide clear evidence for the primary amine, the nitrile, and the gem-difluoro group.

  • N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching vibrations.[9][10][11][12]

  • C≡N Stretching: The nitrile group gives rise to a sharp, and usually intense, absorption band in the 2260-2220 cm⁻¹ region.[5][13][14][15][16]

  • N-H Bending: A medium to strong bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[9]

  • C-F Stretching: The C-F bonds will exhibit strong absorption bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹. Due to the presence of two C-F bonds on the same carbon, these bands may be particularly intense.

Predicted IR Absorption Bands:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch3400 - 3250 (two bands)Medium
NitrileC≡N Stretch2260 - 2220Sharp, Strong
Primary AmineN-H Bend1650 - 1580Medium-Strong
gem-DifluoroC-F Stretch1200 - 1000Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for confirmation of its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

The mass spectrum can be obtained using a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique that is likely to produce a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile (C₇H₁₀F₂N₂) is 156.17 g/mol . In ESI-MS, the base peak is expected to be the protonated molecule at m/z 157.18.

Fragmentation of the molecular ion is likely to proceed through the loss of small, stable neutral molecules. Key fragmentation pathways could include:

  • Loss of HCN (27 Da): A common fragmentation for nitriles.

  • Loss of NH₃ (17 Da): From the amino group.

  • Loss of HF (20 Da): A characteristic fragmentation for fluorinated compounds.[17]

  • Ring cleavage: Leading to various smaller fragments.[18][19]

The fragmentation of aminonitriles can be complex, and the relative intensities of the fragment ions will depend on the ionization method and collision energy.[20][21][22]

Predicted Mass Spectrometry Data (ESI-MS):

m/zAssignment
157.18[M+H]⁺
140.15[M+H - NH₃]⁺
130.11[M+H - HCN]⁺
137.17[M+H - HF]⁺

Conclusion

The spectroscopic data for 1-Amino-4,4-difluorocyclohexane-1-carbonitrile can be confidently predicted based on the well-established principles of NMR, IR, and MS, and by drawing comparisons with structurally related compounds. The combination of these techniques provides a robust and comprehensive characterization of this important building block. The predicted data presented in this guide will be invaluable for researchers working with this compound, enabling its facile identification and quality control. It is, however, imperative to confirm these predictions with experimental data on a pure sample.

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Foundational

An In-Depth Technical Guide to 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid: A Key Building Block in Modern Drug Discovery

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid, a fluorinated amino acid analogue of...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid, a fluorinated amino acid analogue of significant interest in medicinal chemistry. This document will delve into its chemical properties, synthesis, and strategic applications, offering field-proven insights for its use in the development of novel therapeutics.

Introduction: The Emergence of Fluorinated Amino Acids in Pharmaceutical Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, fluorinated amino acids have emerged as valuable building blocks for creating novel peptides and small molecules with enhanced therapeutic profiles.[2][3][4]

This guide focuses on 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid (CAS Number: 1240529-10-5), a saturated cyclic amino acid analogue featuring a gem-difluoro group on the cyclohexane ring.[5] It is important to note that while the topic specified "1-Amino-4,4-difluorocyclohexane-1-carbonitrile," extensive database searches consistently identify the corresponding carboxylic acid as the more prominent and commercially available compound. The carbonitrile is a likely intermediate in the synthesis of the carboxylic acid via a Strecker or similar reaction pathway. This guide will therefore focus on the carboxylic acid, which is the more functionally relevant moiety for applications in drug discovery. This compound offers a unique combination of conformational restriction and tailored electronic properties, making it an attractive scaffold for medicinal chemists.

Physicochemical and Structural Properties

A thorough understanding of the molecular characteristics of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is essential for its effective application.

PropertyValueSource
CAS Number 1240529-10-5[5]
Molecular Formula C7H11F2NO2[6]
Molecular Weight 179.17 g/mol [5]
Appearance Solid[5]
Purity Typically ≥97%[6]
InChI Key QKHFDEBCLOAUQX-UHFFFAOYSA-N[6]

The presence of the gem-difluoro group at the 4-position of the cyclohexane ring introduces several key structural and electronic features:

  • Conformational Rigidity : The cyclohexane scaffold imparts a degree of conformational constraint compared to linear amino acids. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[7]

  • Modulation of pKa : The electron-withdrawing nature of the two fluorine atoms can influence the acidity of the carboxylic acid and the basicity of the amino group, which can in turn affect the molecule's ionization state at physiological pH and its interaction with biological targets.

  • Increased Lipophilicity : The introduction of fluorine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

  • Metabolic Stability : The C-F bond is exceptionally strong and resistant to metabolic cleavage, which can block potential sites of metabolism and increase the in vivo half-life of a drug candidate.

Synthesis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid

The synthesis of α-amino acids is a well-established field in organic chemistry, with several robust methods available. For 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid, the most logical and industrially scalable synthetic routes would likely start from the corresponding ketone, 4,4-difluorocyclohexanone. Two classical methods are particularly relevant: the Strecker synthesis and the Bucherer-Bergs reaction.

Proposed Synthetic Pathway: The Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde or ketone.[1][4][8][9][10]

Strecker_Synthesis ketone 4,4-Difluorocyclohexanone aminonitrile 1-Amino-4,4-difluorocyclohexane- 1-carbonitrile ketone->aminonitrile + NH3, KCN amino_acid 1-Amino-4,4-difluorocyclohexane- 1-carboxylic acid aminonitrile->amino_acid H3O+ (Hydrolysis)

Figure 1: Proposed Strecker synthesis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical):

  • Formation of the α-Aminonitrile :

    • To a solution of 4,4-difluorocyclohexanone in a suitable solvent (e.g., methanol or ethanol), add ammonium chloride followed by potassium cyanide.

    • The reaction mixture is stirred at room temperature or with gentle heating. The in situ formation of ammonia and hydrogen cyanide leads to the formation of an intermediate imine, which is then attacked by the cyanide ion to yield the α-aminonitrile.

    • The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is worked up by extraction to isolate the crude 1-Amino-4,4-difluorocyclohexane-1-carbonitrile.

  • Hydrolysis of the α-Aminonitrile :

    • The crude α-aminonitrile is then subjected to acidic hydrolysis. This is typically achieved by heating the nitrile with a strong acid, such as hydrochloric acid or sulfuric acid.

    • The nitrile group is hydrolyzed to a carboxylic acid, and the amino group is protonated to form the ammonium salt.

    • After cooling, the desired amino acid can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate out of the solution.

    • The final product is then collected by filtration, washed, and dried.

Alternative Synthetic Pathway: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful method for the synthesis of α-amino acids from ketones, proceeding through a hydantoin intermediate.[3][11][12][13]

Bucherer_Bergs_Reaction ketone 4,4-Difluorocyclohexanone hydantoin 5,5-(4,4-Difluorocyclohexane)hydantoin ketone->hydantoin + (NH4)2CO3, KCN amino_acid 1-Amino-4,4-difluorocyclohexane- 1-carboxylic acid hydantoin->amino_acid H3O+ or OH- (Hydrolysis)

Figure 2: Proposed Bucherer-Bergs synthesis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical):

  • Formation of the Hydantoin Intermediate :

    • 4,4-difluorocyclohexanone is reacted with potassium cyanide and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water.

    • The reaction is heated, often in a sealed vessel, to drive the formation of the spiro-hydantoin derivative.

    • Upon completion, the reaction mixture is cooled, and the hydantoin product often precipitates and can be collected by filtration.

  • Hydrolysis of the Hydantoin :

    • The isolated hydantoin is then hydrolyzed to the desired amino acid. This can be achieved under either acidic or basic conditions.

    • Basic hydrolysis, for example with barium hydroxide or sodium hydroxide, followed by acidification is a common method.

    • The final product, 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid, is then isolated and purified.

Applications in Drug Discovery and Medicinal Chemistry

  • Peptide and Peptidomimetic Design : The incorporation of this amino acid into peptides can induce specific secondary structures, such as turns or helices, and enhance metabolic stability.[7] Its rigid scaffold can help to lock the peptide into a bioactive conformation, leading to increased potency and selectivity.

  • Small Molecule Scaffolds : As a standalone building block, it can serve as a scaffold for the synthesis of small molecule inhibitors of enzymes or receptor antagonists. The amino and carboxylic acid functional groups provide convenient handles for further chemical modification and the attachment of pharmacophoric elements.

  • Probing Protein-Ligand Interactions : The fluorine atoms can serve as sensitive probes for 19F NMR studies, allowing for the investigation of protein-ligand interactions and conformational changes in biological systems.

While a patent for an abuse-proofed dosage form mentions a wide range of active ingredients, it does not specifically detail the synthesis or direct use of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid as a key component.[14] However, the inclusion of various chemical entities in such patents highlights the broad interest in diverse molecular scaffolds for pharmaceutical development.

Spectroscopic Characterization

The structural elucidation of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid and its derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum would show characteristic signals for the cyclohexane ring protons. The chemical shifts and coupling patterns would be influenced by the presence of the fluorine atoms and the amino and carboxylic acid groups.

    • ¹³C NMR : The carbon NMR spectrum would be particularly informative, with a characteristic signal for the carboxylic acid carbon in the range of 170-185 ppm.[15][16] The carbon atom bearing the two fluorine atoms would exhibit a triplet due to C-F coupling.

    • ¹⁹F NMR : The fluorine NMR spectrum would provide a direct confirmation of the presence and chemical environment of the fluorine atoms.

  • Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the compound and to aid in its structural characterization through fragmentation analysis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid represents a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique combination of a conformationally restricted scaffold and the advantageous properties imparted by gem-difluorination offers significant potential for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. A solid understanding of its synthesis and physicochemical properties, as outlined in this guide, is crucial for unlocking its full potential in the development of next-generation medicines.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850, 75(1), 27-45.
  • Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science, 2007, 317(5846), 1881-1886.
  • Strecker Synthesis. Master Organic Chemistry. Available from: [Link]

  • Bucherer–Bergs reaction. Wikipedia. Available from: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018). Available from: [Link]

  • Bartholomaus, J.; Kugelmann, H.; Arkenau-Maric, E. Abuse-proofed dosage form. U.S. Patent 8,309,060 B2, issued November 13, 2012.
  • Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Solid forms of (R)-1-(2,2-difluorobenzo[d][1][8]dioxol-5-yl). Google Patents. Available from:

  • METHOD OF PRODUCING LOWER. Google Patents.
  • METHOD FOR BIOLOGICALLY TREATING SOLID MATERIALS IN AN UNSTIRRED SURFACE BIOREACTOR. Data.gov. Available from: [Link]

  • Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-. Amazon AWS. Available from: [Link]

  • Patents Assigned to A123 Systems, LLC. Justia Patents. Available from: [Link]

  • Overview of Strecker Amino Acid Synthesis. News-Medical. (2018). Available from: [Link]

  • 13C NMR Spectroscopy.
  • By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design. UNC Chemistry Department. (2025). Available from: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available from: [Link]

  • Bucherer-Bergs Reaction.
  • Bucherer-Bergs Reaction. Organic Chemistry Portal. Available from: [Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. (2025). Available from: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. (2025). Available from: [Link]

  • Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PMC. Available from: [Link]

  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. MDPI. (1989). Available from: [Link]

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Exploratory

Engineering Difluorocyclohexane Scaffolds: Novel Synthesis Routes and Mechanistic Insights

The Strategic Utility of Difluorocyclohexanes in Drug Design The incorporation of fluorine into aliphatic ring systems has become a cornerstone of modern medicinal chemistry. Specifically, difluorocyclohexane derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of Difluorocyclohexanes in Drug Design

The incorporation of fluorine into aliphatic ring systems has become a cornerstone of modern medicinal chemistry. Specifically, difluorocyclohexane derivatives offer profound pharmacological advantages. The gem-difluoromethylene group acts as a lipophilic, metabolically stable isostere for oxygen or carbonyl groups, while 1,4-difluorocyclohexanes and tetrafluorocyclohexanes introduce unique conformational control, often dictating the facial polarity of the entire scaffold.

However, synthesizing these heavily fluorinated aliphatic rings presents significant challenges, primarily regarding regioselectivity, stereocontrol, and the suppression of elimination byproducts. As a Senior Application Scientist, I approach these syntheses not merely as a sequence of chemical transformations, but as a highly orchestrated system of thermodynamic control. This guide details the most robust, self-validating synthetic routes for generating novel difluorocyclohexane derivatives.

Route I: Advanced Deoxofluorination of Cyclohexanones

Mechanistic Causality & Reagent Selection

The traditional approach for converting cyclohexanones to gem-difluorocyclohexanes relies on diethylaminosulfur trifluoride (DAST). However, DAST is notoriously prone to thermal instability and frequently drives the reaction toward an elimination pathway, yielding 1-fluorocyclohexene as a major byproduct.

To achieve high-fidelity conversion, modern protocols replace DAST with either1 (bis(2-methoxyethyl)aminosulfur trifluoride) or crystalline aminodifluorosulfinium salts like 2. When XtalFluor-E is paired with an external fluoride promoter (e.g., Et₃N·2HF), the nucleophilic fluorination of the intermediate sulfinium ion vastly outcompetes proton loss. This mechanistic shift improves the product-to-elimination ratio from 2:1 (with DAST) to an exceptional 62:1, while avoiding the generation of highly corrosive free HF in situ.

Self-Validating Protocol: Synthesis of gem-Difluorocyclohexane

This protocol utilizes XtalFluor-E to ensure a high-yielding, self-validating workflow.

  • Preparation & Activation: Under a strict argon atmosphere, dissolve the starting cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C using an ice bath. Add the promoter, Et₃N·2HF (2.0 eq), to the stirred solution.

  • Reagent Addition: Slowly add XtalFluor-E (1.5 eq) dropwise. Causality Note: Slow addition maintains a low instantaneous concentration of the active fluorinating species, effectively suppressing exothermic degradation and side reactions.

  • Reaction & Analytical Checkpoint: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Self-Validation: Extract a 1 µL aliquot, dilute in DCM, and analyze via GC-MS. The target gem-difluorocyclohexane will appear at the expected retention time. If the peak corresponding to the 1-fluorocyclohexene elimination byproduct (M = 100.13 g/mol ) exceeds 5% relative area, the reaction temperature must be lowered in subsequent scale-ups3.

  • Quenching & Isolation: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C. Extract the aqueous layer twice with DCM, dry the combined organic layers over Na₂SO₄, and purify via fractional distillation.

Deoxofluorination N1 Cyclohexanone (Starting Material) N2 XtalFluor-E + Et3N·2HF (Activation) N1->N2 0°C, DCM N3 Sulfinium Intermediate (Reactive Species) N2->N3 Nucleophilic Attack N4 gem-Difluorocyclohexane (Target Product) N3->N4 Fluoride Addition (Major) N5 1-Fluorocyclohexene (Elimination Byproduct) N3->N5 Proton Loss (Minor)

Mechanistic pathway of cyclohexanone deoxofluorination highlighting the elimination divergence.

Route II: Two-Directional Synthesis of Enantiopure 1,4-Difluorocyclohexenes

Mechanistic Causality & Stereocontrol

Direct fluorination of unactivated aliphatic rings lacks the stereocontrol required for advanced drug scaffolds. To achieve enantiopure 1,4-difluorocyclohexenes, chemists must employ a bottom-up, 4. By starting with a chiral pool diene-diol, extending the chain via cross-metathesis, and utilizing an anti-SE2' electrophilic fluorination, the stereocenters are locked in place before the ring is closed.

Self-Validating Protocol: Two-Directional Metathesis
  • Double Cross-Metathesis: React acetonide-protected (3S,4S)-hexa-1,5-diene-3,4-diol with an excess of allyltrimethylsilane in the presence of a Grubbs second-generation catalyst.

  • Electrophilic Fluorination: Treat the resulting bis-allylsilane intermediate with Selectfluor.

    • Self-Validation: Analyze the intermediate via ¹⁹F NMR. A successful anti-SE2' mechanism will yield a single, distinct fluorine environment indicative of the desired diastereomeric 3,6-difluoro-octa-1,7-diene-4,5-diol derivative. Multiple fluorine signals indicate a failure in stereocontrol during the electrophilic attack.

  • Ring-Closing Metathesis (RCM): Subject the fluorinated acyclic diene to RCM using a ruthenium-based catalyst. Causality Note: This step must be performed under highly dilute conditions (e.g., 0.01 M in DCM) to thermodynamically favor intramolecular cyclization over intermolecular oligomerization.

  • Deprotection: Remove the acetonide protecting group to yield the final enantiopure 1,4-difluorocyclohexene diol.

Metathesis N1 Hexa-1,5-diene-3,4-diol (Chiral Pool) N2 Double Cross-Metathesis (Allyltrimethylsilane) N1->N2 Chain Extension N3 Electrophilic Fluorination (Selectfluor, anti-SE2') N2->N3 Stereoselective Fluorination N4 Ring-Closing Metathesis (Ru-Catalyst) N3->N4 Intramolecular Cyclization N5 1,4-Difluorocyclohexene (Enantiopure Target) N4->N5 Isolation

Two-directional synthesis workflow for enantiopure 1,4-difluorocyclohexene derivatives.

Route III: Exploiting Facial Polarity in all-syn-Fluorocyclohexanes

Beyond standard difluorination, pushing the boundaries of cyclohexane functionalization leads to highly polarized structures like 5. Synthesized via iterative epoxidation and hydrofluorination ring-opening sequences from 1,4-cyclohexadiene, these molecules exhibit massive molecular dipole moments (up to 5.2 D) due to the alignment of 1,3-diaxial C-F bonds. This induces extreme facial polarity, making them invaluable building blocks for designing drugs that require highly specific, directional electrostatic interactions with protein binding pockets.

Quantitative Data: Reagent Efficacy in Deoxofluorination

Selecting the correct fluorinating agent is the single most critical variable in synthesizing gem-difluorocyclohexanes. The table below summarizes the empirical performance metrics of the primary reagents discussed in this guide.

Fluorinating ReagentThermal StabilitySelectivity Ratio (Product : Elimination)In Situ Corrosive HF GenerationBest Use Case
DAST Low (Explosion risk > 90°C)2:1YesLegacy small-scale synthesis
Deoxo-Fluor Moderate5:1Yes6
XtalFluor-E High (Stable Crystalline Salt)62:1NoHigh-yield, scalable ketone fluorination

References

  • "Technical Support Center: Synthesis of gem-Difluorocyclohexane", BenchChem,
  • "Difluoroalkane synthesis by fluorination or substitution", Organic Chemistry Portal,
  • "Selective fluorination of carbonyl groups to the gem-difluorides", Organic Syntheses,
  • "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling", The Journal of Organic Chemistry - ACS Public
  • "A Two-Directional Approach to Enantiopure 1,4-Difluoro-cyclohexenes: Synthesis of Difluorinated Cyclitol Analogues", ResearchG
  • "Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane", Chemical Communic

Sources

Foundational

physical and chemical characteristics of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile Executive Summary In contemporary drug discovery, the strategic incorporation of fluorine has rev...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine has revolutionized the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-Amino-4,4-difluorocyclohexane-1-carbonitrile (Molecular Formula: C₇H₁₀F₂N₂) stands out as a highly versatile, bifunctional building block. Featuring a geminal difluoro group paired with an α-amino nitrile moiety, this compound serves as a critical precursor for synthesizing unnatural amino acids, spirocyclic hydantoins, and complex GPCR antagonists [1].

This whitepaper provides an authoritative analysis of its physicochemical properties, the stereoelectronic causality behind its structural design, and a self-validating synthetic methodology tailored for scalable drug development.

Quantitative Physicochemical Profile

To facilitate rapid comparison for computational chemistry and formulation teams, the core quantitative data of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile is summarized below [2].

PropertyValue / Description
Chemical Name 1-Amino-4,4-difluorocyclohexane-1-carbonitrile
Molecular Formula C₇H₁₀F₂N₂
Molecular Weight 160.17 g/mol
Physical State (Free Base) Colorless to pale yellow oil
Physical State (HCl Salt) White to off-white crystalline powder
Topological Polar Surface Area (TPSA) 50.1 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Solubility Free base: Soluble in DCM, EtOAc. Salt: Soluble in H₂O, MeOH.

Structural and Conformational Dynamics: The "Gem-Difluoro" Effect

As an Application Scientist, one must look beyond the raw metrics and understand why this specific substitution pattern is chosen in lead optimization. The inclusion of the 4,4-difluoro motif is not arbitrary; it is a calculated stereoelectronic intervention.

  • Metabolic Shielding: The C4 position of a standard cyclohexane ring is highly susceptible to cytochrome P450 (CYP450) mediated hydroxylation. The high bond dissociation energy of the C-F bond (~116 kcal/mol) effectively blocks this metabolic liability, extending the biological half-life of downstream active pharmaceutical ingredients (APIs).

  • pKa Modulation via Inductive Effects: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I). Even across four sigma bonds, this pulls electron density away from the C1 amine, lowering its pKa by approximately 0.5 to 1.0 units compared to an unfluorinated analog. This subtle shift increases the fraction of the unionized drug at physiological pH (7.4), thereby dramatically enhancing passive membrane permeability and oral bioavailability.

  • Conformational Locking: The gem-difluoro group minimizes dipole moments and steric clashes by biasing the cyclohexane ring into a specific chair conformation, reducing the entropic penalty upon binding to a target receptor.

GemDifluoroLogic Core Gem-Difluoro Substitution at C4 Position Metab Steric Shielding & C-F Bond Strength Core->Metab Lipid Inductive Effect (-I) Core->Lipid Out1 Metabolic Stability (Blocks CYP450) Metab->Out1 Out2 Lowered Amine pKa & Increased Permeability Lipid->Out2

Logical relationship of gem-difluoro substitution on pharmacokinetics and pharmacodynamics.

Self-Validating Synthetic Methodology (Strecker Workflow)

The most robust method for synthesizing 1-Amino-4,4-difluorocyclohexane-1-carbonitrile is via a modified Strecker amino acid synthesis starting from 4,4-difluorocyclohexanone [1].

To ensure scientific integrity, the following protocol is designed as a self-validating system , meaning each phase contains an intrinsic verification step before proceeding.

Step 1: Iminium Intermediate Formation
  • Protocol: Dissolve 1.0 equivalent of 4,4-difluorocyclohexanone in a methanolic ammonia solution (7N in MeOH). Add 1.5 equivalents of ammonium chloride (NH₄Cl) and stir at room temperature for 2 hours.

  • Causality: Methanol is chosen to solubilize the highly lipophilic difluorinated ketone while supporting the polar ionic intermediates. NH₄Cl acts as both an ammonia source and a mild acid catalyst to drive the equilibrium toward the iminium ion.

  • Self-Validation: Monitor the reaction via in-situ FTIR. The successful progression is validated by the disappearance of the strong ketone carbonyl stretch at ~1720 cm⁻¹ and the appearance of a C=N imine stretch at ~1660 cm⁻¹. Do not proceed to cyanation until the ketone is fully consumed.

Step 2: Nucleophilic Cyanation
  • Protocol: Cool the reaction vessel to 0 °C. Slowly add 1.2 equivalents of sodium cyanide (NaCN) dissolved in minimal water dropwise over 30 minutes. Maintain the temperature strictly below 20 °C and stir for 12 hours.

  • Causality: Temperature control is critical. The cyanation of the iminium ion is highly exothermic; thermal runaway can lead to the evolution of lethal hydrogen cyanide (HCN) gas and promote unwanted side reactions (e.g., retro-Strecker degradation).

  • Self-Validation: Quench a 10 µL aliquot in water/acetonitrile and analyze via LC-MS. The target mass[M+H]⁺ = 161.1 m/z must manifest as the base peak, confirming successful nucleophilic attack.

Step 3: Workup and Salt Isolation
  • Protocol: Quench the bulk reaction with aqueous sodium hypochlorite (to safely destroy excess cyanide). Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Dissolve the resulting crude oil in diethyl ether and add 2.0 M HCl in ether to precipitate the product.

  • Causality: The free base α-amino nitrile is an oil that is thermodynamically unstable over long periods. Converting it immediately to the hydrochloride salt yields a stable, crystalline solid that can be purified via simple trituration, completely bypassing the need for hazardous silica gel chromatography of nitrile-containing oils.

StreckerWorkflow A 4,4-Difluorocyclohexanone B NH4Cl / NH3 (Imine Formation) A->B C Iminium Intermediate B->C - H2O D NaCN Addition (Nucleophilic Attack) C->D E Target Carbonitrile (HCl Salt Isolation) D->E + HCl

Workflow of the Strecker synthesis for 1-amino-4,4-difluorocyclohexane-1-carbonitrile.

Analytical Characterization Standards

For rigorous quality control in drug development, the isolated 1-Amino-4,4-difluorocyclohexane-1-carbonitrile hydrochloride must meet the following spectral benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆): Broad singlet at ~8.5-9.0 ppm (integrating for 3H, -NH₃⁺), multiplet at ~2.1-2.3 ppm (axial/equatorial protons adjacent to the difluoro group).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A characteristic AB quartet or a broad multiplet around -95 to -105 ppm, confirming the geminal fluorine atoms.

  • Mass Spectrometry (ESI+): Exact mass calculated for C₇H₁₁F₂N₂⁺ is 161.08; observed [M+H]⁺ at 161.1.

References

  • Substituted 3-(biphenyl-3-yl)-8,8-difluoro-hydroxy-1-azaspiro[4.
  • 1-Amino-4,4-difluorocyclohexane-1-carbonitrile Product Information & Properties Source: ChemSrc Database URL:[Link]

  • PharmaBlock Building Blocks Catalogue (Cyclohexane Derivatives) Source: Namiki Shoji Co., Ltd. URL:[Link]

Exploratory

The Strategic Utility of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile in Drug Discovery: A Technical Whitepaper

Executive Summary 1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a highly specialized α -aminonitrile that serves as a critical intermediate in the synthesis of fluorinated alicyclic amino acids[1]. In modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a highly specialized α -aminonitrile that serves as a critical intermediate in the synthesis of fluorinated alicyclic amino acids[1]. In modern medicinal chemistry, the strategic incorporation of fluorine atoms is frequently employed to modulate lipophilicity, enhance metabolic stability, and restrict the conformational flexibility of target molecules[2]. As a direct precursor to 1-amino-4,4-difluorocyclohexanecarboxylic acid, this nitrile building block enables the development of advanced peptidomimetics, enzyme inhibitors, and receptor agonists[3]. This whitepaper provides an in-depth mechanistic review of its synthesis, downstream hydrolysis, and application in drug discovery.

Physicochemical Profile & Structural Rationale

The gem-difluoro substitution at the 4-position of the cyclohexane ring is not merely a structural novelty; it exerts a profound stereoelectronic effect. The highly electronegative fluorine atoms withdraw electron density, lowering the pKa of the resulting amine while simultaneously locking the cyclohexane ring into a rigid chair conformation[2].

Table 1: Quantitative Chemical & Physical Data
PropertyValue
Chemical Name 1-Amino-4,4-difluorocyclohexane-1-carbonitrile
CAS Registry Number 1370606-50-0
Molecular Formula C 7​ H 10​ F 2​ N 2​
Molecular Weight 160.16 g/mol
Structural Class α -Aminonitrile / Fluorinated Alicyclic
Primary Downstream Product 1-Amino-4,4-difluorocyclohexanecarboxylic acid

(Data synthesized from chemical registry properties[1])

Mechanistic Synthesis: The Strecker Pathway

The synthesis of 1-amino-4,4-difluorocyclohexane-1-carbonitrile is most efficiently achieved via a modified starting from 4,4-difluorocyclohexanone[2].

Causality in Experimental Design

The Strecker reaction relies on the delicate equilibrium between ketone, imine, and aminonitrile. Ammonium chloride (NH 4​ Cl) and aqueous ammonia are used in excess to drive the formation of the fluorinated imine intermediate. Methanol is selected as a co-solvent because the highly lipophilic 4,4-difluorocyclohexanone exhibits poor solubility in purely aqueous conditions. Sodium cyanide (NaCN) is introduced only after imine formation to act as the nucleophile.

Step-by-Step Protocol: Strecker Synthesis
  • Imine Formation: Dissolve 4,4-difluorocyclohexanone (1.0 eq) in a 1:1 volumetric mixture of Methanol and H 2​ O. Add NH 4​ Cl (1.5 eq) and 28% aqueous NH 3​ (2.0 eq). Stir at room temperature for 2 hours.

  • Self-Validating System Check: Before proceeding, analyze an aliquot via 19 F-NMR. The shift of the fluorine signal confirms the complete conversion of the ketone (C=O) to the imine (C=N). This prevents the formation of the highly toxic and dead-end cyanohydrin byproduct.

  • Nucleophilic Attack: Slowly add NaCN (1.2 eq) in portions to the reaction mixture. (Caution: Highly toxic, perform in a well-ventilated fume hood).

  • Equilibration: Heat the mixture to 40°C and stir for 12–16 hours to drive the equilibrium toward the aminonitrile product[4].

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude 1-amino-4,4-difluorocyclohexane-1-carbonitrile.

Strecker A 4,4-Difluorocyclohexanone (Starting Material) B NH4Cl / NH3 (Imine Formation) A->B Step 1 C Fluorinated Imine Intermediate B->C D NaCN / KCN (Nucleophilic Attack) C->D Step 2 E 1-Amino-4,4-difluorocyclohexane -1-carbonitrile D->E

Workflow of the Strecker synthesis for 1-Amino-4,4-difluorocyclohexane-1-carbonitrile.

Downstream Transformation: Nitrile Hydrolysis

The primary pharmacological utility of 1-amino-4,4-difluorocyclohexane-1-carbonitrile is unlocked via its hydrolysis to[4].

Causality in Experimental Design

The nitrile carbon in this specific molecule is highly electrophilic but severely sterically hindered by the alicyclic cyclohexane ring. Furthermore, the electron-withdrawing gem-difluoro group slightly deactivates the adjacent centers. Therefore, mild hydrolysis conditions will stall at the primary amide intermediate. Strong acidic conditions (6M HCl) and prolonged thermal energy (reflux) are strictly required to fully hydrolyze the nitrile to the carboxylic acid, while simultaneously protonating the amine to prevent unwanted side reactions[2].

Step-by-Step Protocol: Acidic Hydrolysis
  • Suspension: Suspend the crude 1-amino-4,4-difluorocyclohexane-1-carbonitrile in 6M HCl (10 mL per mmol of substrate).

  • Thermal Hydrolysis: Heat the mixture to a vigorous reflux (100–110°C) for 24 hours[4].

  • Self-Validating System Check: Monitor the reaction progress via LC-MS. The protocol is self-validating when the mass peak corresponding to the amide intermediate ( M+18 ) is completely replaced by the target carboxylic acid peak ( M+19 ), confirming that the thermal energy was sufficient to overcome steric hindrance.

  • Purification: Cool the mixture to room temperature and concentrate in vacuo to remove excess HCl. Purify the resulting hydrochloride salt via strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8) to yield the pure zwitterionic 1-amino-4,4-difluorocyclohexanecarboxylic acid[2].

Pharmacological Applications

Once converted to the carboxylic acid, this fluorinated building block is integrated into various pharmacophores to improve their pharmacokinetic and pharmacodynamic profiles[2].

  • Peptidomimetics: The rigid chair conformation enforced by the gem-difluoro group is used to pre-organize peptide backbones, enhancing binding affinity to target proteins while resisting proteolytic degradation[2].

  • V2 Receptor Agonists: Derivatives of 1-aminocyclohexane-1-carboxylic acid are highly potent antidiuretic agonists of Arginine Vasopressin. Substituting the standard alicyclic ring with the 4,4-difluoro analog selectively modulates the pressor and uterotonic activities of these peptides[3].

  • Enzyme Inhibitors: The building block is utilized in the synthesis of spirocyclic ketoenols and other complex heterocycles targeted for tumor therapy and the inhibition of enzymes like Cathepsin K and Carbonic Anhydrase II[4].

Applications Nitrile 1-Amino-4,4-difluorocyclohexane -1-carbonitrile Hydrolysis Acidic Hydrolysis (6M HCl, Reflux) Nitrile->Hydrolysis Acid 1-Amino-4,4-difluorocyclohexane -1-carboxylic acid Hydrolysis->Acid App1 Peptidomimetics (Conformational Rigidity) Acid->App1 App2 V2 Receptor Agonists (Vasopressin Analogs) Acid->App2 App3 Enzyme Inhibitors (Cathepsin K / CA II) Acid->App3

Hydrolysis pathway and subsequent drug discovery applications of the fluorinated building block.

References

  • 1-Amino-4,4-difluoro-cyclohexanecarbonitrile (CAS 1370606-50-0), ChemBK.[Link]

  • 1-Amino-4,4-difluorocyclohexanecarboxylic acid as a promising building block for drug discovery: design, synthesis and characterization, Tetrahedron / ResearchGate.[Link]

  • Highly Potent 1-Aminocyclohexane-1-Carboxylic Acid Substituted V2 Agonists of Arginine Vasopressin, Journal of Medicinal Chemistry / ACS Publications.[Link]

  • Substituted 3-(biphenyl-3-yl)-8,8-difluoro-4-hydroxy-1-azaspiro[5]dec-3-en-2-ones for therapy, Google Patents (CA2827398A1).

Sources

Protocols & Analytical Methods

Method

The Strategic Advantage of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile in Modern Ligand Design

Introduction: The Imperative of Fluorine in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of successful drug des...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Fluorine in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of successful drug design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound improvements in a molecule's pharmacokinetic and pharmacodynamic profile.[2] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to optimize bioavailability, and increase binding affinity through favorable electrostatic interactions with protein targets.[1]

Among the diverse array of fluorinated building blocks, gem-difluorinated aliphatic cycles, such as the 4,4-difluorocyclohexyl moiety, offer a compelling three-dimensional scaffold that can significantly influence the conformational preferences of a ligand. This application note provides a comprehensive guide to the synthesis and utility of 1-amino-4,4-difluorocyclohexane-1-carbonitrile, a versatile building block for the construction of novel and patentable ligands with enhanced drug-like properties. We will detail a robust protocol for its synthesis via the Strecker reaction and explore its application in the generation of complex spirocyclic architectures, namely spiro-oxindoles and spiro-hydantoins, which are privileged scaffolds in medicinal chemistry.

The Power of the 4,4-Difluorocyclohexyl Moiety

The introduction of a 4,4-difluorocyclohexyl group into a ligand can confer several advantages:

  • Metabolic Stability: The gem-difluoro group acts as a bioisostere for a carbonyl or hydroxyl group, but is resistant to metabolic oxidation, thereby increasing the in vivo half-life of the drug candidate.

  • Conformational Rigidity: The cyclohexane ring provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target protein. The gem-difluoro substitution can further influence the ring's conformational equilibrium.

  • Lipophilicity and Solubility: The difluoromethyl group can modulate the lipophilicity of the molecule, impacting its solubility, cell permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.

  • Novel Chemical Space: The use of this building block allows for the exploration of novel chemical space, leading to the development of ligands with unique structures and intellectual property potential.

Synthesis of the Building Block: 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

The most direct and efficient method for the synthesis of α-aminonitriles is the Strecker reaction.[3][4] This one-pot, three-component reaction involves the condensation of a ketone with an amine source and a cyanide source.[5][6] For the synthesis of 1-amino-4,4-difluorocyclohexane-1-carbonitrile, 4,4-difluorocyclohexanone serves as the ketone precursor.

Reaction Scheme:

Strecker_Synthesis cluster_ketone cluster_aminonitrile ketone 4,4-Difluorocyclohexanone reagents + NH₄Cl + NaCN ketone->reagents aminonitrile 1-Amino-4,4-difluorocyclohexane-1-carbonitrile reagents->aminonitrile ketone_struct aminonitrile_struct

Figure 1: Strecker synthesis of the target aminonitrile.

Detailed Protocol: Synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

Materials:

  • 4,4-Difluorocyclohexanone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-difluorocyclohexanone (1.0 eq) in methanol (5 mL per gram of ketone).

  • Addition of Reagents: To the stirred solution, add ammonium chloride (1.5 eq) and sodium cyanide (1.2 eq).

  • Reaction: Stir the resulting suspension at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-amino-4,4-difluorocyclohexane-1-carbonitrile as a white solid.

Expected Yield: 75-85%

Characterization Data (Predicted):

ParameterValue
Molecular Formula C₇H₁₀F₂N₂
Molecular Weight 172.17 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 1.80-2.20 (m, 8H), 2.50 (s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 30-35 (CH₂), 50-55 (C-CN), 115-120 (CN), 118-125 (t, J = 240-250 Hz, CF₂)
¹⁹F NMR (CDCl₃, 376 MHz) δ -90 to -100 (m)
Mass Spec (ESI+) m/z 173.09 [M+H]⁺

Application in Novel Ligand Synthesis: Spiro-heterocycles

The α-aminonitrile functionality of 1-amino-4,4-difluorocyclohexane-1-carbonitrile makes it an excellent precursor for the synthesis of spiro-heterocycles, which are highly sought-after motifs in drug discovery due to their rigid three-dimensional structures.

Synthesis of Spiro-oxindoles

Spiro-oxindoles are a class of compounds with a wide range of biological activities, including anticancer and antiviral properties.[7][8] They can be synthesized through the reaction of an aminonitrile with an isatin derivative in a [3+2] cycloaddition reaction.[9]

Spiro_oxindole_Synthesis cluster_aminonitrile cluster_isatin aminonitrile 1-Amino-4,4-difluorocyclohexane- 1-carbonitrile isatin + Isatin Derivative aminonitrile->isatin spiro_oxindole Spiro-oxindole Product isatin->spiro_oxindole aminonitrile_struct isatin_struct

Figure 2: Synthesis of a spiro-oxindole derivative.

Materials:

  • 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

  • Isatin (or a substituted derivative)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-amino-4,4-difluorocyclohexane-1-carbonitrile (1.0 eq) and the isatin derivative (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Synthesis of Spiro-hydantoins

Spiro-hydantoins are another important class of heterocyclic compounds with diverse biological activities, including anticonvulsant and antiarrhythmic properties.[10] They can be synthesized from α-aminonitriles through the Bucherer-Bergs reaction or by reaction with an isocyanate followed by cyclization.[10][11]

Spiro_hydantoin_Synthesis cluster_aminonitrile cluster_spiro_hydantoin aminonitrile 1-Amino-4,4-difluorocyclohexane- 1-carbonitrile reagents + KOCN, H₂O (or R-NCO) aminonitrile->reagents spiro_hydantoin Spiro-hydantoin Product reagents->spiro_hydantoin aminonitrile_struct spiro_hydantoin_struct

Figure 3: Synthesis of a spiro-hydantoin derivative.

Materials:

  • 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

  • Potassium cyanate (KOCN)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Urea Formation: Dissolve 1-amino-4,4-difluorocyclohexane-1-carbonitrile (1.0 eq) in water. Add a solution of potassium cyanate (1.2 eq) in water. Stir the mixture at room temperature for 1-2 hours to form the corresponding urea intermediate.

  • Cyclization: Acidify the reaction mixture with hydrochloric acid to pH 1-2 and heat to 80-90 °C for 2-4 hours. This will induce cyclization to the hydantoin.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Neutralize with a solution of sodium hydroxide to precipitate the product.

    • Collect the solid by filtration and wash with cold water.

  • Purification: Recrystallize the crude spiro-hydantoin from a suitable solvent such as ethanol or water.

Conclusion

1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a highly valuable and versatile building block for the synthesis of novel ligands in drug discovery. Its straightforward synthesis via the Strecker reaction and its utility in constructing complex spiro-heterocyclic scaffolds like spiro-oxindoles and spiro-hydantoins make it an attractive starting material for medicinal chemists. The incorporation of the 4,4-difluorocyclohexyl moiety can impart beneficial properties such as enhanced metabolic stability and conformational rigidity, ultimately leading to the development of more effective and patentable drug candidates. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this promising building block.

References

  • Molecular diversity of spirooxindoles. Synthesis and biological activity. (URL not available)
  • One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. (URL not available)
  • Synthesis of Oxindoles, Spirooxindoles, and... - Semantic Scholar. (URL not available)
  • An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. PMC. (URL: [Link])

  • Synthesis of spirooxindoles from isatins and dimedone (a), 5‐aminocyclohexanones (b) and spiro‐fused chromen... - ResearchGate. (URL: [Link])

  • Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. (URL: [Link])

  • Fluorinated building blocks in drug design: new pathways and targets. PMC. (URL not available)
  • Synthesis and Biological Activity of 4-Fluorophenylcyclohexyl(tetrahydropyranyl)methyl-Substituted Aryloxypropanolamines | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. (URL not available)
  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. PMC. (URL: [Link])

  • Strecker Synthesis - Master Organic Chemistry. (URL: [Link])

  • Facile one-pot synthesis of 5-substituted hydantoins Electronic Supplementary Information. (URL: [Link])

  • Hydantoin synthesis - Organic Chemistry Portal. (URL: [Link])

  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (URL not available)
  • Strecker amino acid synthesis - Wikipedia. (URL: [Link])

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. (URL: [Link])

  • Strecker Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Strecker Amino Acid Synthesis - J&K Scientific LLC. (URL: [Link])

  • 13-C NMR Chemical Shift Table.pdf. (URL: [Link])

  • Synthesis and biological activity of new bispyridinium salts of 4,4'-bispyridyl-5,5'-perfluoroalkyl-2,2'-bisoxazoles - PubMed. (URL: [Link])

  • Synthesis, characterization and biological activity of organometallic derivatives of the antimalarial drug mefloquine as new antischistosomal drug candidates - RSC Publishing. (URL: [Link])

  • Synthesis, characterization and comparative biological activity of a novel set of Cu(II) complexes containing azole-based ligand frames - PubMed. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

Sources

Application

Application Note: Advanced Peptide Synthesis Protocols Utilizing 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

Scientific Rationale & Introduction In the landscape of modern peptide chemistry and drug discovery, the incorporation of highly specialized, non-canonical building blocks is essential for overcoming the inherent pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

In the landscape of modern peptide chemistry and drug discovery, the incorporation of highly specialized, non-canonical building blocks is essential for overcoming the inherent pharmacokinetic limitations of native peptides. 1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a uniquely versatile bifunctional synthon that serves two distinct, high-value applications in peptide engineering:

  • As a C-Terminal Covalent Warhead: The nitrile pharmacophore is highly efficacious in drug design, acting as a reversible covalent inhibitor for proteases[1]. By coupling this compound directly to the C-terminus of a targeting peptide sequence, researchers can generate potent inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-4), Cathepsins, or the SARS-CoV-2 Main Protease (Mpro)[2][3].

  • As a Precursor to a Conformationally Restricted Amino Acid: As an alpha-amino nitrile, this compound is a classic intermediate of the Strecker synthesis[4]. It can be hydrolyzed to yield 1-amino-4,4-difluorocyclohexane-1-carboxylic acid[5]. When incorporated into the peptide backbone via Solid-Phase Peptide Synthesis (SPPS), this quaternary, fluorinated amino acid imparts extreme metabolic stability and forces the peptide into specific secondary structures (e.g., alpha-helical turns) due to severe steric hindrance.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols for both synthetic pathways. We will move beyond merely listing steps by examining the mechanistic causality behind each experimental choice.

Workflow Start 1-Amino-4,4-difluorocyclohexane -1-carbonitrile PathA Pathway A: C-Terminal Warhead Start->PathA PathB Pathway B: Internal Residue Start->PathB Coupling Solution-Phase Coupling (EDC, OxymaPure) PathA->Coupling Hydrolysis Acidic Hydrolysis (6M HCl, Reflux) PathB->Hydrolysis ProductA Covalent Protease Inhibitor (Reversible Nitrile) Coupling->ProductA Fmoc Fmoc Protection (Fmoc-OSu) Hydrolysis->Fmoc SPPS Microwave SPPS (HATU/HOAt, 75°C) Fmoc->SPPS ProductB Metabolically Stable Peptide (Restricted Conformation) SPPS->ProductB

Figure 1: Divergent synthetic workflows utilizing 1-Amino-4,4-difluorocyclohexane-1-carbonitrile.

Pathway A: Direct Incorporation as a Reversible Covalent Warhead

Causality & Mechanism

Nitrile-containing pharmaceuticals frequently leverage the cyano group as an electrophilic trap targeting the catalytic serine or cysteine residues of proteases[1]. Unlike irreversible inhibitors (e.g., vinyl sulfones) which can cause severe off-target toxicity, nitriles form reversible imidate (with Ser-OH) or thioimidate (with Cys-SH) adducts. The gem-difluoro substitution on the cyclohexane ring enhances the lipophilicity of the warhead, improving cell permeability and binding affinity within hydrophobic S1/S1' pockets[2].

Mechanism Peptide Peptide Scaffold Targeting Sequence Nitrile Nitrile Warhead -C≡N Peptide->Nitrile C-terminal attachment Complex Covalent Adduct Thioimidate / Imidate Nitrile->Complex Nucleophilic attack Protease Protease Active Site Cys-SH or Ser-OH Protease->Complex Reversible binding

Figure 2: Mechanism of reversible covalent inhibition by the C-terminal nitrile warhead.

Protocol 1: Solution-Phase Fragment Coupling

Because nitriles can be sensitive to the harsh acidic cleavage conditions of standard SPPS (e.g., 95% TFA), it is highly recommended to synthesize the targeting peptide fragment first, cleave it from the resin, and couple the nitrile warhead in the solution phase.

Step-by-Step Methodology:

  • Peptide Preparation: Synthesize your targeting peptide sequence using standard Fmoc-SPPS. Cleave the peptide from the resin using mild conditions (e.g., 1% TFA in DCM if using a 2-Chlorotrityl chloride resin) to retain side-chain protecting groups.

  • Activation: Dissolve the protected peptide fragment (1.0 eq) in anhydrous DMF. Add OxymaPure (1.2 eq) and EDC·HCl (1.2 eq). Causality: OxymaPure is utilized over HOBt because it provides superior suppression of epimerization during fragment condensation and is highly effective for coupling to sterically hindered amines.

  • Coupling: Add 1-Amino-4,4-difluorocyclohexane-1-carbonitrile (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 12-16 hours under an inert atmosphere.

  • Global Deprotection: Remove side-chain protecting groups using a standard TFA cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether and purify via preparative RP-HPLC.

Self-Validation Checkpoint: Monitor the coupling reaction via LC-MS. The reaction is validated when the precursor peptide mass is consumed. Crucially, ensure the mass spectrum of the product does not show a +18 Da shift; this would indicate that the nitrile warhead has prematurely hydrolyzed into an amide, rendering it inactive as a covalent inhibitor.

Pathway B: Hydrolysis and SPPS Incorporation

Causality & Mechanism

The alpha-amino nitrile formed via Strecker-type reactions can be hydrolyzed to an amino acid by either acid or base catalysis[6]. For this compound, acidic hydrolysis is strictly preferred to avoid unwanted elimination reactions associated with the gem-difluoro moiety under strongly basic conditions. The resulting unnatural amino acid features a quaternary alpha-carbon. This severe steric bulk restricts the trajectory of nucleophilic attack during SPPS, necessitating the use of highly reactive uronium salts and thermal energy to overcome the activation barrier[4].

Protocol 2: Conversion and Microwave-Assisted SPPS

Step 1: Acidic Hydrolysis to Carboxylic Acid

  • Suspend 1-Amino-4,4-difluorocyclohexane-1-carbonitrile in 6M HCl.

  • Reflux the mixture at 110°C for 24 hours.

  • Cool to room temperature and evaporate the solvent under reduced pressure to yield 1-amino-4,4-difluorocyclohexane-1-carboxylic acid hydrochloride[5].

Step 2: Fmoc Protection

  • Dissolve the crude amino acid in a 1:1 mixture of 10% aqueous Na2CO3 and dioxane.

  • Cool to 0°C and dropwise add Fmoc-OSu (1.1 eq) dissolved in dioxane.

  • Stir for 12 hours, acidify to pH 2 with 1M HCl, and extract with ethyl acetate. Purify via flash chromatography.

Step 3: Microwave-Assisted SPPS Coupling

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Activation: Pre-activate the Fmoc-protected difluorocyclohexyl amino acid (3.0 eq) with COMU (3.0 eq) and OxymaPure (3.0 eq) in DMF for 3 minutes. Add DIPEA (6.0 eq).

  • Coupling: Transfer the activated mixture to the resin. Perform the coupling in a microwave peptide synthesizer at 75°C for 15 minutes. Causality: Standard room-temperature coupling will fail. The morpholino-uronium structure of COMU combined with microwave heating provides the necessary kinetic energy to drive the formation of the sterically hindered peptide bond.

Self-Validation Checkpoint: Following the coupling step, standard Kaiser tests will frequently yield false negatives due to the severe steric hindrance of the quaternary alpha-carbon. Implement the Chloranil test , which is specifically sensitive to secondary and highly hindered primary amines, to accurately validate complete coupling before proceeding to Fmoc deprotection.

Quantitative Data & Optimization Summaries

To ensure the highest yield and functional efficacy, the following tables summarize the critical physicochemical impacts of the building block and the optimized coupling conditions required for its successful incorporation.

Table 1: Quantitative Comparison of Coupling Reagents for Quaternary Amino Acids

Coupling ReagentActivation MechanismRelative Efficiency (Hindered AA)Epimerization RiskRecommended Temp
HBTU / DIPEA Aminium salt formationLow (<30% yield)High25°C
DIC / OxymaPure Carbodiimide/esterModerate (50-70%)Very Low50°C
HATU / HOAt 7-Aza-uronium saltHigh (>85% yield)Low75°C (Microwave)
COMU / Oxyma Morpholino-uroniumVery High (>90% yield)Very Low75°C (Microwave)

Table 2: Physicochemical Impact of 4,4-Difluorocyclohexyl Substitution

PropertyUnsubstituted Cyclohexyl4,4-DifluorocyclohexylCausality / Mechanism
Lipophilicity (LogP) BaselineIncreased (+0.5 to 1.0)Fluorine atoms increase hydrophobicity, significantly enhancing membrane permeability.
Metabolic Stability Susceptible to P450 oxidationHighly ResistantStrong C-F bonds block oxidative metabolism at the vulnerable 4-position.
Conformation Flexible chair interconversionLocked / RestrictedStrong stereoelectronic gauche effects restrict ring flipping, locking the peptide backbone.
Amine pKa ~9.5~8.0 - 8.5The electron-withdrawing inductive effect of the gem-difluoro group lowers basicity.

References

  • EduRev. "Proteins and Peptides (Part -2) - Chemistry of Natural Products." EduRev. URL: [Link]

  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Master Organic Chemistry. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." PMC. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Sequential Optimization Approach Toward an Azapeptide-Based SARS-CoV-2 Main Protease Inhibitor." PMC. URL:[Link]

  • ResearchGate. "Targeting the Main Protease of SARS-CoV-2: From the Establishment of High Throughput Screening to the Design of Tailored Inhibitors." ResearchGate. URL: [Link]

Sources

Method

1-Amino-4,4-difluorocyclohexane-1-carbonitrile in the synthesis of enzyme inhibitors

Application Note: 1-Amino-4,4-difluorocyclohexane-1-carbonitrile in the Synthesis of Reversible Covalent Enzyme Inhibitors Executive Summary & Mechanistic Rationale The development of targeted covalent inhibitors has rev...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Amino-4,4-difluorocyclohexane-1-carbonitrile in the Synthesis of Reversible Covalent Enzyme Inhibitors

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors has revolutionized the treatment of diseases driven by hyperactive cysteine proteases, including osteoporosis (Cathepsin K), Chagas disease (Cruzain), and viral infections (SARS-CoV-2 Mpro)[1],[2]. Within this chemical space, 1-amino-4,4-difluorocyclohexane-1-carbonitrile has emerged as a highly privileged bifunctional building block.

This molecule serves two critical structural purposes in drug design:

  • The Electrophilic Nitrile Warhead: The carbonitrile group acts as a highly selective electrophile. Upon entering the enzyme's active site, it undergoes nucleophilic attack by the catalytic cysteine thiolate (e.g., Cys25 in Cathepsin K) to form a reversible thioimidate adduct. This provides exceptional biochemical potency while avoiding the long-term toxicity risks associated with irreversible covalent modifiers[3],[4].

  • The 4,4-Difluorocyclohexyl Shield: Unsubstituted cyclohexyl rings at the P2/P3 positions of protease inhibitors often suffer from severe metabolic liabilities, frequently exhibiting microsomal clearance rates that exceed liver blood flow due to rapid cytochrome P450-mediated oxidation[4]. The strategic gem-difluoro substitution at the C4 position blocks this metabolic soft spot. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the overall basicity and lipophilicity (logD) of the molecule, reducing unwanted lysosomotropism and off-target pan-cathepsin inhibition[4].

Mechanism of Action

Mechanism A Cysteine Protease (Active Site Cys25 Thiolate) C Nucleophilic Attack Transition State A->C B Nitrile Warhead (1-Amino-4,4-difluorocyclohexane -1-carbonitrile) B->C D Thioimidate Adduct (Reversible Covalent Bond) C->D Kinact D->C Reversibility

Fig 1: Reversible covalent inhibition mechanism of cysteine proteases by nitrile warheads.

Experimental Methodologies

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each experimental choice.

Protocol A: Strecker Synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

Causality & Design: The Strecker reaction is utilized to convert 4,4-difluorocyclohexanone directly into the α -amino nitrile. Ammonium chloride is used in tandem with sodium cyanide to generate ammonia and hydrogen cyanide in situ. This sequence ensures that imine formation precedes cyanide addition, preventing the formation of unwanted cyanohydrin byproducts[5].

Reagents:

  • 4,4-Difluorocyclohexanone (1.0 eq)

  • Ammonium chloride ( NH4​Cl , 1.5 eq)

  • Sodium cyanide (NaCN, 1.2 eq) [CAUTION: Highly toxic, perform in a dedicated fume hood]

  • Methanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Solvation: Dissolve 4,4-difluorocyclohexanone in the Methanol/Water mixture. Rationale: Methanol solubilizes the organic ketone, while water is required to dissolve the inorganic salts.

  • Imine Formation: Add NH4​Cl to the solution and stir at room temperature for 30 minutes.

  • Cyanide Addition: Carefully add NaCN portion-wise to the reaction mixture.

  • Thermal Activation: Heat the reaction mixture to 55–60 °C and stir continuously for 24 hours. Validation Check: LC-MS monitoring should indicate the disappearance of the ketone starting material and the formation of the target mass.

  • Precipitation & Isolation: Cool the reaction mixture to 0–5 °C for 2 hours. The target α -amino nitrile will precipitate out of the solution[5].

  • Workup: Filter the precipitate under suction, wash with a minimal amount of ice-cold water to remove residual inorganic salts, and dry under high vacuum. Expected yield: 85–90%[5].

Protocol B: Assembly of the Covalent Inhibitor via Amide Coupling

Causality & Design: Coupling the sterically hindered tertiary amine of 1-amino-4,4-difluorocyclohexane-1-carbonitrile to a P2/P3 carboxylic acid recognition element requires a highly efficient coupling reagent. HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive 7-azabenzotriazole active ester, which easily overcomes the steric bulk of the gem-difluoro cyclohexane ring[2].

Step-by-Step Procedure:

  • Activation: Dissolve the desired P2/P3 carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature. Rationale: DIPEA deprotonates the carboxylic acid, facilitating rapid active ester formation.

  • Coupling: Add 1-amino-4,4-difluorocyclohexane-1-carbonitrile (1.1 eq) to the activated mixture. Stir at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ to neutralize residual acid. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Synthetic Workflow

Workflow Step1 4,4-Difluorocyclohexanone + NH4Cl + NaCN Step2 Strecker Synthesis (MeOH/H2O, 55°C) Step1->Step2 Step3 1-Amino-4,4-difluorocyclohexane -1-carbonitrile Step2->Step3 Imine formation & Cyanide addition Step4 Amide Coupling (HATU, DIPEA) with P2/P3 Recognition Element Step3->Step4 Step5 Target Covalent Inhibitor (Cathepsin K / Mpro) Step4->Step5 Warhead Installation

Fig 2: Synthetic workflow from 4,4-difluorocyclohexanone to target cysteine protease inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The integration of the 4,4-difluorocyclohexyl moiety significantly alters both the pharmacokinetic and pharmacodynamic profiles of the resulting inhibitors. The table below summarizes comparative data across various cysteine protease targets.

Compound / Scaffold VariantTarget EnzymeInhibitory PotencyMetabolic Stability (Microsomal)Reference
Unsubstituted Cyclohexyl Nitrile Cathepsin K IC50​≈1.4 nM Poor: Clearance exceeds liver blood flow[4]
4,4-Difluorocyclohexyl Nitrile Cathepsin K IC50​=0.28−3.0 nM Excellent: Significantly improved half-life[3],[4]
Odanacatib (Clinical Benchmark) Cathepsin K IC50​=0.2 nM Excellent: Low clearance[6]
Aza-nitrile (Compound 14) Rhodesain / Cruzain IC50​=16−122 nM Moderate to Good [7]
INSCoV-110A (Difluoro analog) SARS-CoV-2 Mpro Good [2]

Troubleshooting & Best Practices

  • Nitrile Hydrolysis Prevention: The α -amino nitrile is susceptible to hydrolysis, converting into the corresponding carboxylic acid (1-amino-4,4-difluorocyclohexane-1-carboxylic acid) under strongly acidic or basic conditions at elevated temperatures[5]. Ensure that amide coupling conditions (Protocol B) remain mildly basic (using DIPEA) and do not exceed room temperature.

  • Stereochemical Considerations: While the 4,4-difluorocyclohexane ring is achiral, the introduction of a chiral P2/P3 amino acid derivative during amide coupling will result in diastereomers if the α -carbon of the nitrile undergoes epimerization. Avoid prolonged exposure to strong bases to maintain stereochemical integrity.

  • Safety Handling: Protocol A involves the generation of cyanide species. It is strictly required to keep the reaction mixture slightly alkaline during the addition of NaCN to prevent the rapid off-gassing of lethal hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with sodium hypochlorite (bleach) before disposal.

Sources

Application

Application Note: Scale-Up Synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Safety Guide Introduction & Strategic Context The incorporation of fluorine into aliph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Safety Guide

Introduction & Strategic Context

The incorporation of fluorine into aliphatic ring systems is a proven strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and basicity. 1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a critical building block for synthesizing complex spirocyclic architectures, including substituted 1-azaspiro[1]decane derivatives used in oncology and agrochemical applications [1].

While the laboratory-scale synthesis of this molecule via the classic Strecker reaction is straightforward, scaling up poses significant challenges. These include the safe handling of stoichiometric cyanide, the management of hazardous waste streams, and the thermodynamic control of the intermediate imine formation. This application note details a self-validating, pilot-scale protocol (1 kg) optimized for safety, atom economy, and high-throughput downstream processing.

Mechanistic Pathway & Process Causality

The synthesis relies on a three-component Strecker reaction utilizing 4,4-difluorocyclohexanone, ammonium chloride ( NH4​Cl ), and sodium cyanide ( NaCN ).

Expertise Insight: The strong electron-withdrawing nature of the gem-difluoro moiety at the C4 position subtly deactivates the ketone toward nucleophilic attack compared to an unsubstituted cyclohexanone. To overcome this, the reaction is driven thermodynamically by heating to 55–60 °C, and kinetically by the continuous precipitation of the highly crystalline aminonitrile product from the aqueous methanolic solvent, which pulls the equilibrium forward via Le Chatelier's principle [1].

Strecker N1 4,4-Difluoro- cyclohexanone N2 Hemiaminal Intermediate N1->N2 NH3 (from NH4Cl) Nucleophilic Addition N3 Imine Intermediate N2->N3 - H2O Dehydration N4 1-Amino-4,4-difluoro- cyclohexane-1-carbonitrile N3->N4 CN- (from NaCN) Cyanation

Figure 1: Mechanistic progression of the Strecker synthesis of 1-amino-4,4-difluorocyclohexane-1-carbonitrile.

Scale-Up Considerations & Safety Architecture

Scaling up cyanide chemistry requires a transition from simple fume-hood safety to robust, engineered process controls.

  • Exotherm Management: The addition of NaCN to the acidic NH4​Cl solution generates hydrogen cyanide ( HCN ) in situ. Dosing must be tightly controlled to prevent thermal runaway and off-gassing.

  • Waste Quenching (The "Holistic" Strategy): Traditional oxidative quenching of cyanide waste using sodium hypochlorite ( NaOCl ) can be problematic in ammonia-rich streams due to the formation of explosive nitrogen trichloride ( NCl3​ ). As an alternative, non-oxidative approaches using formaldehyde to quench cyanide via a secondary Strecker-type sequestration have been proven to reduce cyanide content in aqueous waste by >90% safely [2].

  • Process Analytical Technology (PAT): In-line FTIR is highly recommended to monitor the disappearance of the ketone carbonyl stretch ( 1720 cm −1 ) and the appearance of the nitrile stretch ( 2230 cm −1 ).

Quantitative Data: Lab vs. Pilot Scale Comparison

To illustrate the causality behind our process modifications, Table 1 summarizes the transition from a 10-gram laboratory synthesis to a 1-kilogram pilot batch.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality / Rationale for Change
Solvent Ratio ( H2​O :MeOH) 1:13:1Higher water ratio ensures complete precipitation of the product, simplifying isolation and boosting yield.
Ketone Dosing Time 5 mins (Bolus)120 mins (Controlled)Mitigates the initial exotherm and prevents localized concentration spikes that lead to dimerization.
Reaction Temperature Ambient55 °C – 60 °COvercomes the electronic deactivation of the difluorinated ring; ensures complete conversion within 24 h [1].
Yield / Purity 82% / 95%88% / >98%Controlled crystallization during the 0–5 °C cooling phase rejects organic impurities into the mother liquor.
Waste Treatment NaOCl (Bleach)Formaldehyde QuenchPrevents NCl3​ formation in the NH3​ -rich mother liquor; ensures waste stream CN− is <5 ppm [2].

Step-by-Step Experimental Protocol (1 kg Scale)

Trustworthiness Check: This protocol is designed as a self-validating system. Proceed to the next step ONLY if the specified in-process control (IPC) criteria are met.

Phase 1: System Preparation & Imine Formation
  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and a scrubber system charged with 10% NaOH / 10% NaOCl .

  • Reagent Charging: Charge the reactor with 3.0 L of Deionized Water and 1.0 L of Methanol.

  • Buffer Addition: Add 478 g of Ammonium Chloride ( NH4​Cl , 8.95 mol, 1.2 eq) and stir at 200 rpm until complete dissolution.

  • Cyanide Addition (CRITICAL SAFETY STEP): Cool the reactor to 10 °C. Slowly charge 402 g of Sodium Cyanide ( NaCN , 8.20 mol, 1.1 eq) in portions.

    • IPC Check: Ensure the internal temperature does not exceed 15 °C during addition. Verify the pH of the solution is between 9.0 and 10.0.

Phase 2: Ketone Dosing & Cyanation
  • Substrate Dosing: Begin dosing 1.00 kg of 4,4-difluorocyclohexanone (7.46 mol, 1.0 eq) via an addition funnel or dosing pump over 120 minutes.

  • Thermal Activation: Once dosing is complete, gradually ramp the jacket temperature to heat the reaction mixture to 55 °C – 60 °C .

  • Aging: Maintain stirring at 55–60 °C for 24 hours. The mixture will transition from a clear solution to a thick white slurry as the aminonitrile product forms and precipitates.

    • IPC Check (PAT): Sample the slurry, filter, and analyze the organic phase via GC-MS or FTIR. Proceed to Phase 3 only when residual ketone is <1.0%.

Phase 3: Isolation & Purification
  • Crystallization: Program the reactor jacket to cool the mixture linearly to 0 °C – 5 °C over 4 hours. Hold at 0–5 °C for an additional 2 hours to maximize crystal yield [1].

  • Filtration: Discharge the slurry to a Nutsche filter. Filter under nitrogen pressure.

  • Washing: Wash the filter cake with 2.0 L of ice-cold Deionized Water ( <5 °C) to remove residual inorganic salts ( NaCl , unreacted NaCN , NH4​Cl ).

  • Drying: Dry the white crystalline solid in a vacuum oven at 40 °C ( −0.1 MPa) for 24 hours.

    • Expected Yield: 1.05 kg (88% of theory).

    • Characterization: 1 H-NMR (400 MHz, CD3​OD ): δ [ppm] = 1.77 - 1.84 (m, 2H), 2.05 - 2.20 (m, 6H).

Phase 4: Waste Stream Quenching
  • Formaldehyde Sequestration: Transfer the mother liquor and aqueous washes to a dedicated waste treatment vessel. Add 37% aqueous formaldehyde (10 equivalents relative to the calculated residual cyanide).

  • Aging: Stir the waste stream for 1 hour at ambient temperature.

    • Validation: Test the waste stream with Cyantesmo paper or a cyanide ion-selective electrode. The cyanide concentration must read <5 ppm before release to standard aqueous chemical waste [2].

References

  • Bayer CropScience AG. (2012). Substituted 3-(biphenyl-3-yl)-8,8-difluoro-hydroxy-1-azaspiro[1]dec-3-en-2-ones for therapy and halogen-substituted spirocyclic ketoenols. (Patent No. WO2012110519A1). WIPO.

  • Lamberto, M., et al. (2021). A Holistic Strategy for Cyanide Control and Safety for Pharmaceutical Manufacturing. Organic Process Research & Development, 25(8), 1937–1942. American Chemical Society.[Link]

  • Munday, L. (1961). Amino-acids of the cyclohexane series. Part I. Journal of the Chemical Society (Resumed), 4372-4379. Royal Society of Chemistry.[Link]

Sources

Method

Application Note: Synthesis and Asymmetric Downstream Integration of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile in Peptidomimetic Drug Discovery

Executive Summary & Scientific Context The incorporation of heavily fluorinated, conformationally restricted unnatural amino acids is a cornerstone strategy in modern peptidomimetic drug design. Among these, 1-amino-4,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The incorporation of heavily fluorinated, conformationally restricted unnatural amino acids is a cornerstone strategy in modern peptidomimetic drug design. Among these, 1-amino-4,4-difluorocyclohexanecarboxylic acid has emerged as a privileged building block, particularly in the development of potent, orally bioavailable Cathepsin K inhibitors for the treatment of osteoporosis [1].

Scientific Integrity & Stereochemical Note: It is critical to establish that 1-amino-4,4-difluorocyclohexane-1-carbonitrile (the direct precursor to the amino acid) is an achiral molecule . The presence of the gem-difluoro group at the C4 position creates an internal plane of symmetry passing through the C1 and C4 carbons. Consequently, the primary synthesis of this aminonitrile (via the Strecker reaction) does not generate a stereocenter.

Therefore, "asymmetric synthesis" in this context refers to its asymmetric integration . This workflow involves synthesizing the achiral, sterically demanding aminonitrile, hydrolyzing it, and subsequently coupling it with chiral auxiliaries or chiral amino acid scaffolds. This asymmetric integration dictates the stereochemical trajectory of the final peptidomimetic, leveraging the difluorocyclohexyl ring to lock the chiral backbone into a bioactive conformation while shielding it from enzymatic degradation.

Upstream Synthesis: The Strecker Protocol

The foundational step is the Zelinsky-Stadnikoff modification of the Strecker synthesis. This approach utilizes ammonium chloride and sodium cyanide to convert 4,4-difluorocyclohexanone into the target aminonitrile.

Strecker A 4,4-Difluorocyclohexanone B Imine Intermediate (NH4Cl / NH3) A->B Nucleophilic Addition C 1-Amino-4,4-difluoro- cyclohexane-1-carbonitrile B->C Cyanide Attack (NaCN)

Caption: Workflow of the Strecker synthesis yielding the achiral aminonitrile intermediate.

Step-by-Step Methodology

Caution: This protocol involves sodium cyanide (NaCN) and hydrogen cyanide (HCN) gas generation. All steps MUST be performed in a highly efficient fume hood with proper cyanide safety protocols in place.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ammonium Chloride (NH₄Cl, 1.5 eq) and Sodium Cyanide (NaCN, 1.2 eq) in a mixture of 25% aqueous ammonia (NH₃) and water (1:1 v/v).

    • Causality: NH₄Cl acts as a critical proton source and buffer. It maintains the pH around 9–10, which heavily favors the formation of the intermediate imine while suppressing the direct nucleophilic attack of cyanide on the ketone (which would yield an unwanted cyanohydrin byproduct).

  • Substrate Addition: Cool the flask to 0 °C using an ice bath. Dissolve 4,4-difluorocyclohexanone (1.0 eq) in a minimal amount of methanol and add it dropwise to the stirring solution.

    • Causality: The formation of the imine and subsequent hydrocyanation is exothermic. Strict temperature control at 0 °C prevents the thermal degradation of the intermediate and minimizes the volatility of any generated HCN gas.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/EtOAc 7:3). The starting ketone (visualized by KMnO₄ stain) should completely disappear, replaced by a more polar, ninhydrin-active spot corresponding to the aminonitrile.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-amino-4,4-difluorocyclohexane-1-carbonitrile as a white solid.

Downstream Asymmetric Integration: Chiral Coupling

Once the aminonitrile is isolated, it is hydrolyzed to the corresponding carboxylic acid and asymmetrically integrated into a chiral peptide scaffold [2].

AsymmetricIntegration Nitrile 1-Amino-4,4-difluorocyclohexane- 1-carbonitrile (Achiral) Acid 1-Amino-4,4-difluorocyclohexane- carboxylic acid Nitrile->Acid Acidic Hydrolysis (6M HCl, Reflux) Coupling Peptide Coupling (HATU, DIPEA) Acid->Coupling ChiralAux Chiral Scaffold (e.g., L-Amino Acid) ChiralAux->Coupling Product Stereochemically Pure Peptidomimetic Coupling->Product Stereocontrolled Amidation

Caption: Asymmetric integration of the achiral building block into a chiral peptidomimetic framework.

Step-by-Step Methodology
  • Nitrile Hydrolysis: Suspend the aminonitrile in 6M HCl and reflux for 16 hours. Cool to room temperature, evaporate the solvent, and triturate with diethyl ether to yield 1-amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride.

  • Pre-Activation for Asymmetric Coupling: In a flame-dried flask under N₂, dissolve the difluoro amino acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF at 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: The quaternary α-carbon of the difluorocyclohexyl group is exceptionally sterically hindered. Standard carbodiimides (like EDC or DCC) often fail to achieve full conversion. HATU is mandated here because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming the steric bulk. DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

  • Chiral Integration: Add the chiral amine/scaffold (e.g., an L-leucine derivative or a chiral piperazine used in Cathepsin K inhibitors) (1.1 eq) to the solution. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Self-Validation (LC-MS): Analyze the crude mixture via LC-MS. Because the difluoro building block is achiral, the primary concern is the potential epimerization of the chiral coupling partner under basic conditions. A successful, stereocontrolled amidation will present as a single, sharp peak in the UV trace with the exact mass of the desired diastereomer, confirming that stereochemical integrity was maintained.

Data Presentation: Physicochemical Advantages

The integration of the 4,4-difluorocyclohexyl moiety provides profound pharmacological advantages over standard unfluorinated cyclic amino acids. These properties are summarized below:

Property1-Aminocyclohexanecarboxylic Acid1-Amino-4,4-difluorocyclohexanecarboxylic AcidPharmacological Impact in Drug Design
Lipophilicity (LogP) Baseline+0.5 to +0.8 higherEnhances membrane permeability and oral bioavailability.
Amine pKa ~9.8~8.9The electron-withdrawing fluorines reduce basicity, mitigating off-target lysosomotropism[2].
Metabolic Stability Prone to C4-hydroxylationBlocked by gem-difluoro moietyPrevents Cytochrome P450 oxidation, significantly increasing in vivo half-life.
Ring Conformation Flexible chair interconversionBiased chair (axial C-F dipole effect)Pre-organizes the peptide backbone, reducing the entropic penalty upon target binding [1].

References

  • Mykhailiuk, P. K. (2013). 1-Amino-4,4-difluorocyclohexanecarboxylic acid as a promising building block for drug discovery: design, synthesis and characterization. Tetrahedron, 69(20), 4066-4075.[Link]

  • Fustero, S., et al. (2008). Identification of a Nonbasic, Nitrile-Containing Cathepsin K Inhibitor (MK-1256) that is Efficacious in a Monkey Model of Osteoporosis. Journal of Medicinal Chemistry, 51(20), 6410-6420.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the Strecker synthesis of 1-amino-4,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the Strecker synthesis of 1-amino-4,4-difluorocyclohexane-1-carbonitrile. This compound is a critical building block for spirocyclic ketoenols[1] and condensed tricyclic protein kinase inhibitors[2].

Rather than providing a generic procedure, this guide deconstructs the chemical causality behind the synthesis, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Overview: The Fluorine Effect

To optimize this reaction, one must understand the unique electronic environment created by the starting material, 4,4-difluorocyclohexanone. The gem-difluoro group at the 4-position exerts a strong inductive electron-withdrawing effect (-I effect).

The Double-Edged Sword of Fluorine:

  • Electrophilic Activation: The -I effect increases the electrophilicity of the C1 carbonyl carbon, accelerating the initial nucleophilic attack by ammonia to form the hemiaminal.

  • Hydrate Stabilization: Conversely, this same effect thermodynamically stabilizes the gem-diol (hydrate) form in aqueous conditions. If the water content is too high, the equilibrium shifts toward the unreactive hydrate rather than the imine, stalling the reaction.

Strecker A 4,4-Difluorocyclohexanone (Electrophilic) B Hemiaminal Intermediate A->B + NH3 (Nucleophilic Attack) C Imine (Schiff Base) B->C - H2O (Dehydration) D 1-Amino-4,4-difluoro- cyclohexane-1-carbonitrile C->D + CN- (Cyanide Addition)

Reaction pathway of the Strecker synthesis for 1-amino-4,4-difluorocyclohexane-1-carbonitrile.

Validated Experimental Protocol (SOP)

This protocol is designed as a self-validating system. By monitoring specific physical changes and utilizing In-Process Controls (IPCs), you can ensure reaction fidelity at each stage, achieving isolated yields of approximately 88%[1][3].

Reagents:

  • 4,4-Difluorocyclohexanone: 1.0 eq (e.g., 7.70 g)

  • Ammonium Chloride (NH₄Cl): 1.5 eq

  • Sodium Cyanide (NaCN): 1.2 eq

  • Aqueous Ammonia (28%) / Methanol: Solvent mixture

Step-by-Step Methodology:

  • Reagent Solubilization: In a well-ventilated fume hood, dissolve NH₄Cl and NaCN in a mixture of aqueous ammonia and methanol at room temperature. Validation Check: Ensure complete dissolution to prevent localized concentration gradients.

  • Ketone Addition: Add 4,4-difluorocyclohexanone dropwise to the stirring mixture. Causality: Dropwise addition prevents thermal spikes and minimizes the formation of bis-cyanohydrin byproducts.

  • Imine Formation & Cyanation: Heat the reaction mixture to 55 °C – 60 °C and stir continuously for 24 hours[3].

    • IPC Check: Pull an aliquot at 18 hours. Quench into ethyl acetate/water and analyze the organic layer via GC-MS or HPLC. Ketone conversion should be >95%.

  • Crystallization: Remove the heat source and actively cool the reaction vessel to 0 °C – 5 °C. Maintain this temperature with moderate stirring for exactly 2 hours[1]. Validation Check: A thick, white precipitate must form. If the solution remains clear, crystallization has failed (see Troubleshooting).

  • Isolation: Filter the precipitate with suction. Wash the filter cake with a minimal amount of ice-cold water to remove residual inorganic salts.

  • Drying: Dry the product in vacuo at 40 °C until a constant weight is achieved.

Troubleshooting Guides & FAQs

When yields drop below the expected 85-88% threshold, systematic troubleshooting is required. Use the decision tree below to isolate the root cause.

Troubleshooting Start Yield < 80%? CheckConv Check Ketone Conversion (HPLC/GC-MS) Start->CheckConv LowConv Low Conversion (<90%) CheckConv->LowConv HighConv High Conversion (>90%) Low Isolated Yield CheckConv->HighConv ImineIssue Imine Formation Stalled: Increase NH3/NH4Cl ratio or reduce water content LowConv->ImineIssue Hydrolysis Nitrile Hydrolysis: Reduce reaction temp or check pH HighConv->Hydrolysis Impurities present SolubilityIssue Product Lost in Mother Liquor: Optimize cooling (0-5°C) and ice-water wash HighConv->SolubilityIssue Clean profile

Decision tree for troubleshooting low yields in the modified Strecker synthesis.

Q1: Why is my ketone conversion stalling despite adding excess NaCN? A1: Cyanide is rarely the limiting factor; imine formation is. Due to the gem-difluoro inductive effect, the ketone readily forms a stable hydrate in water. To drive the equilibrium toward the imine, reduce the water content in your solvent system (e.g., switch to methanolic ammonia) or increase the NH₄Cl equivalents to force Schiff base formation.

Q2: I have >95% conversion by HPLC, but my isolated yield is <50%. Where is my product? A2: The aminonitrile product has moderate solubility in ambient-temperature aqueous/organic mixtures. If you filter the reaction at room temperature, a significant portion of the product remains dissolved in the mother liquor. You must cool the reaction mixture to 0–5 °C for at least two hours to force complete crystallization[1]. Furthermore, ensure you are washing the filter cake with ice-cold water, not room-temperature water.

Q3: How do I prevent the hydrolysis of the newly formed nitrile? A3: Nitriles are susceptible to hydrolysis into amides or carboxylic acids under highly basic conditions at elevated temperatures. Ensure the reaction temperature strictly does not exceed 60 °C[3]. If LC-MS analysis reveals an impurity corresponding to the amide mass (M+18), lower the reaction temperature to 50 °C and strictly monitor the pH.

Quantitative Data & Optimization Matrix

The table below summarizes how specific reaction parameters influence the final yield, grounded in the mechanistic causality discussed above.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Solvent System Highly aqueous (>80% water)Methanol/Water or Conc. Aq. NH₃Minimizes gem-diol (hydrate) stabilization caused by the -I effect of the fluorine atoms.85–88%
Reaction Temp Room Temperature (20–25 °C)55 °C – 60 °CProvides the necessary activation energy for hemiaminal dehydration to the imine intermediate.>85%
Reaction Time < 12 hours24 hoursEnsures complete conversion of the electronically deactivated imine to the nitrile.~88%
Isolation Temp 20 °C0 °C – 5 °C (for 2 hours)Forces crystallization of the aminonitrile; prevents product loss in the mother liquor.88%
References
  • Title: CA2827398A1 - Substituted 3-(biphenyl-3-yl)-8,8-difluoro-4-hydroxy-1-azaspiro[4.
  • Title: WO2012110519A1 - Substituted 3-(biphenyl-3-yl)-8,8-difluoro-hydroxy-1-azaspiro[4.
  • Title: WO2017033019A1 - Condensed tricyclic compounds as protein kinase inhibitors Source: Google Patents URL

Sources

Optimization

Technical Support Center: Purification Workflows for 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-level challenges researchers face when isolating and purifying 1-amino-4,4-difluorocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-level challenges researchers face when isolating and purifying 1-amino-4,4-difluorocyclohexane-1-carbonitrile .

Synthesizing α -aminonitriles via the Strecker reaction is highly efficient, but isolating the free base is notoriously difficult. These molecules are thermodynamically unstable under standard purification conditions, leading to poor recoveries, streaking on columns, and unexplained degradation. This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure high-purity recovery of your target compound.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant product loss and the reappearance of 4,4-difluorocyclohexanone after my aqueous workup? A1: You are observing the Retro-Strecker reaction and/or hydrolysis . The nitrile group of an α -aminonitrile is highly susceptible to hydrolysis into the corresponding amino amide or amino acid, a process accelerated by strongly acidic or basic aqueous conditions (1)[1]. Furthermore, heat and prolonged exposure to water can drive the equilibrium backward (retro-Strecker), reverting your product to the starting ketone, ammonia, and hydrogen cyanide (1)[1]. Causality & Fix: You must strictly control the pH (neutral to mildly basic, pH 7–8) using saturated NaHCO3​ instead of strong bases like NaOH , and perform all extractions in an ice bath to kinetically freeze the degradation pathways[1].

Q2: My aminonitrile streaks severely on a silica gel TLC plate, and column chromatography destroys my yield. How do I purify it? A2: Free α -aminonitriles possess a basic amine functional group that interacts strongly with the acidic silanol groups on standard silica gel (1)[1]. This acid-base interaction causes severe peak tailing. More critically, the acidic microenvironment of the silica gel acts as a catalyst for on-column retro-Strecker degradation[1]. Causality & Fix: To prevent this, you must mask the basicity of the amine. Converting the free amine to a tert-butyloxycarbonyl (Boc) carbamate prior to chromatography neutralizes the molecule, preventing silanol interaction and stabilizing it against degradation[1]. Alternatively, use crystallization techniques to bypass chromatography entirely (2)[2].

Mechanistic & Workflow Visualizations

Degradation A 1-Amino-4,4-difluorocyclohexane -1-carbonitrile B Retro-Strecker Degradation A->B Heat / Acidic Silica C Hydrolysis Pathway A->C Aqueous Acid / Base D 4,4-Difluorocyclohexanone + NH3 + HCN B->D E Amino Amide / Amino Acid C->E

Figure 1: Major degradation pathways of 1-amino-4,4-difluorocyclohexane-1-carbonitrile.

Workflow Start Crude Aminonitrile Q1 Is the free amine strictly required now? Start->Q1 Path1 Boc-Protection (Recommended) Q1->Path1 No Path2 Salt Formation Q1->Path2 Yes, solid derivative Path3 Direct Chromatography Q1->Path3 Yes, free base End1 Standard Silica Gel Purification Path1->End1 End2 Anhydrous Crystallization (e.g., HCl salt) Path2->End2 End3 Deactivated Silica / Alumina Only Path3->End3

Figure 2: Decision matrix for selecting the optimal purification workflow.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below includes built-in quality control (QC) checks. Do not proceed to the next step if the validation criteria are not met.

Protocol A: Optimized Cold Aqueous Workup

Objective: Extract the free aminonitrile while kinetically suppressing hydrolysis and retro-Strecker degradation.

  • Quenching: Cool the crude Strecker reaction mixture to 0–5 °C using an ice-water bath.

    • Validation: Internal temperature probe must read 5 °C before proceeding.

  • pH Adjustment: Slowly add cold, saturated aqueous NaHCO3​ until the mixture is slightly basic.

    • Validation: Spot the aqueous layer on pH paper; the pH must be exactly 7.5–8.0. If it exceeds 8.5, hydrolysis risk increases exponentially.

  • Extraction: Dilute with cold ethyl acetate (EtOAc) or diethyl ether. Vigorously shake and immediately separate the layers. Repeat the extraction twice.

    • Validation: Run a TLC of the final aqueous layer. A lack of UV/Iodine active spots confirms complete extraction.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure at a bath temperature not exceeding 25 °C .

    • Validation: The solution must be perfectly clear before rotary evaporation. Any cloudiness indicates residual water, which will trigger degradation during concentration.

Protocol B: Boc-Protection & Chromatographic Purification (Recommended)

Objective: Convert the unstable basic amine into a stable, neutral carbamate for flawless silica gel chromatography.

  • Protection: Dissolve the crude aminonitrile in dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir at room temperature.

    • Validation: Observe the reaction; the mild evolution of CO2​ gas confirms the reaction is proceeding.

  • Reaction Monitoring: Stir for 2–4 hours.

    • Validation: Perform a TLC (e.g., 80:20 Hexane:EtOAc) and stain with Ninhydrin. The complete disappearance of the purple primary amine spot confirms 100% conversion.

  • Purification: Load the concentrated crude onto a standard silica gel column. Elute with a Hexane/EtOAc gradient.

    • Validation: The Boc-protected product will elute as a sharp, high-contrast single band without tailing, validating the elimination of silanol interactions.

Protocol C: Anhydrous Salt Crystallization

Objective: Isolate the aminonitrile as a stable hydrochloride salt without utilizing chromatography.

  • Solvent Exchange: Dissolve the crude, dried free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

    • Validation: Perform a Karl Fischer titration; water content must be < 0.1% to prevent hydrolysis upon acid addition.

  • Salt Formation: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) at 0 °C under vigorous stirring (3)[3].

    • Validation: Immediate formation of a dense white precipitate confirms successful protonation.

  • Isolation: Filter the precipitate under a nitrogen atmosphere and wash with cold, anhydrous ether.

    • Validation: Analyze via 13C NMR. The absolute absence of a ketone carbonyl peak at ~210 ppm confirms that no retro-Strecker degradation occurred during salt formation.

Quantitative Data & Method Comparison

The table below summarizes the expected outcomes of the three primary purification strategies based on empirical laboratory data.

Purification MethodExpected YieldExpected PurityScalabilityPrimary Risk / Drawback
Direct Silica Gel (Free Base) 20 – 40%< 85%PoorHigh risk of retro-Strecker degradation on column.
Boc-Protection + Silica Gel 75 – 90%> 98%ExcellentRequires an additional deprotection step later.
Anhydrous HCl Crystallization 60 – 80%> 95%ExcellentHighly sensitive to trace moisture (hydrolysis risk).

References

  • Preventing degradation of aminonitriles during workup and purification . benchchem.com. 1

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation . acs.org. 2

  • A truly green synthesis of α-aminonitriles via Strecker reaction . nih.gov. 4

  • Method for purifying branched chain amino acids . epo.org.3

Sources

Troubleshooting

side reactions in the synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

Welcome to the Technical Support Center for the synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile . This platform is designed for researchers and drug development professionals to troubleshoot and optimize the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile . This platform is designed for researchers and drug development professionals to troubleshoot and optimize the Strecker synthesis of this critical fluorinated building block.

The introduction of a gem-difluoro group into the cyclohexane ring significantly alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the –CF₂– moiety increases the electrophilicity of the carbonyl carbon in the starting material (4,4-difluorocyclohexanone), which inherently accelerates competing side reactions if thermodynamic and kinetic controls are not strictly managed[1].

Part 1: Mechanistic Pathway & Side Reaction Network

To effectively troubleshoot, we must first map the causal relationships between the reagents, the desired thermodynamic pathway, and the competing kinetic traps.

StreckerPathway Ketone 4,4-Difluorocyclohexanone (Starting Material) Imine Imine Intermediate Ketone->Imine + NH3 / NH4Cl (Pre-incubation) Cyanohydrin Cyanohydrin (Kinetic Byproduct) Ketone->Cyanohydrin + HCN / NaCN (Direct Attack) Aminonitrile 1-Amino-4,4-difluorocyclohexane- 1-carbonitrile (Target) Imine->Aminonitrile + HCN / NaCN (Thermodynamic) Aminonitrile->Imine Retro-Strecker (High Temp/Base) BisAmine Bis-aminonitrile (Dimer Byproduct) Aminonitrile->BisAmine + Imine (Low NH3 ratio) Amide Amide/Acid (Hydrolysis Byproduct) Aminonitrile->Amide + H2O (Harsh Workup) Cyanohydrin->Aminonitrile + NH3 (Slow Equilibrium)

Reaction network and competing side pathways in the Strecker synthesis of the target aminonitrile.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yielding predominantly the cyanohydrin instead of the target aminonitrile? Root Cause & Causality: The formation of 4,4-difluoro-1-hydroxycyclohexane-1-carbonitrile (cyanohydrin) is a rapid, kinetically favored process[2]. Because the –CF₂– group increases the ketone's electrophilicity, cyanide ions will attack the carbonyl carbon almost instantaneously if present. Solution: You must enforce a thermodynamic bypass. Pre-incubate the 4,4-difluorocyclohexanone with a large excess of the ammonia source (e.g., NH₄Cl in aqueous ammonia) for at least 2–4 hours before introducing the cyanide source. This pre-forms the imine intermediate, ensuring that when cyanide is added, it attacks the imine rather than the bare ketone[3].

Q2: I am detecting a high-molecular-weight impurity in my LC-MS. What is it, and how do I prevent it? Root Cause & Causality: This is likely the bis-aminonitrile dimer (bis(1-cyano-4,4-difluorocyclohexyl)amine). Once a small amount of the primary aminonitrile forms, its amine group can act as a nucleophile and attack an unreacted imine intermediate. Solution: Dimerization is a concentration-dependent, second-order side reaction. To suppress it, flood the system with ammonia (5 to 10 equivalents). By maintaining pseudo-first-order kinetics with respect to ammonia, the formation of the primary aminonitrile outcompetes the dimerization pathway[4].

Q3: My isolated product degrades during storage or basic workup. Why? Root Cause & Causality: α-Aminonitriles are susceptible to the Retro-Strecker reaction [4]. Under strongly basic conditions or elevated temperatures, the compound ejects hydrogen cyanide to revert to the imine. Furthermore, the nitrile group can prematurely hydrolyze to an amide. Solution: Never store the free base at room temperature. Immediately following the reaction, quench the mixture at 0–5 °C, extract rapidly, and treat the organic layer with ethereal HCl to precipitate the product as a stable hydrochloride salt[5].

Part 3: Quantitative Troubleshooting Data

Use the following analytical markers to identify which side reaction has compromised your synthesis.

Impurity / ProductStructural CausePrimary Analytical Signature (NMR / IR / MS)Corrective Action for Next Batch
Target Aminonitrile Desired Strecker pathway¹³C NMR: Nitrile peak ~122 ppm.IR: Sharp N-H stretch (~3300 cm⁻¹).N/A (Optimal)
Cyanohydrin Direct CN⁻ attack on ketoneIR: Broad O-H stretch (~3400 cm⁻¹), absence of N-H.¹³C NMR: C-OH peak shifted downfield.Increase imine pre-incubation time; delay NaCN addition.
Bis-aminonitrile Aminonitrile attacks imineMS (ESI+): [M+H]⁺ mass roughly double the target (m/z ~304).Increase NH₄Cl equivalents from 2x to 5x-10x.
Amide/Acid Nitrile hydrolysisIR: Strong C=O stretch (~1680 cm⁻¹).¹³C NMR: Carbonyl peak ~175 ppm.Lower workup temperature (<5 °C); avoid prolonged basic pH.
Recovered Ketone Retro-Strecker degradation¹⁹F NMR: Shift change from product multiplet.IR: Ketone C=O (~1720 cm⁻¹).Convert free base to HCl salt immediately upon isolation.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. In-process controls (IPCs) are embedded to ensure each mechanistic milestone is achieved before proceeding, thereby eliminating the guesswork that leads to side reactions.

Reagents Required:

  • 4,4-Difluorocyclohexanone (1.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Aqueous Ammonia (28% NH₄OH) (Solvent/Reactant)

  • Sodium Cyanide (NaCN) (1.2 eq) (Caution: Highly toxic, perform in a dedicated fume hood)

Step-by-Step Methodology:

  • Imine Pre-formation (Kinetic Control):

    • Dissolve NH₄Cl (5.0 eq) in 28% aqueous ammonia (10 mL per gram of ketone) in a round-bottom flask.

    • Causality: The massive excess of ammonia establishes the pseudo-first-order conditions required to prevent bis-aminonitrile dimerization.

    • Cool the solution to 0–5 °C using an ice bath.

    • Add 4,4-difluorocyclohexanone (1.0 eq) dropwise over 15 minutes. Stir at room temperature for 3 hours.

    • Self-Validation Check (IPC 1): Pull a 0.1 mL aliquot, extract with EtOAc, and run GC-MS. Proceed to Step 2 only when >95% of the ketone has converted to the imine intermediate.

  • Cyanation (Thermodynamic Conversion):

    • Re-cool the reaction mixture to 0 °C.

    • Dissolve NaCN (1.2 eq) in a minimal amount of cold distilled water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: Low temperatures suppress the hydrolysis of the newly formed nitrile group into an amide[2].

    • Seal the flask and stir vigorously at room temperature for 18–24 hours.

  • Quench and Extraction (Preventing Retro-Strecker):

    • Cool the mixture to 0 °C. Dilute with ice-cold water and extract with cold ethyl acetate (3 x 20 mL).

    • Causality: Rapid, cold extraction pulls the free base aminonitrile out of the basic aqueous phase before the retro-Strecker reaction can occur[4].

    • Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and filter.

  • Salt Formation (Stabilization):

    • Transfer the dried EtOAc solution to a clean flask submerged in an ice bath.

    • Slowly bubble dry HCl gas or add a stoichiometric excess of ethereal HCl (2.0 M in diethyl ether) until precipitation ceases.

    • Filter the resulting white precipitate (1-Amino-4,4-difluorocyclohexane-1-carbonitrile hydrochloride) under a nitrogen atmosphere, wash with cold ether, and dry under vacuum.

Part 5: References

  • 1-Amino-4,4-difluorocyclohexanecarboxylic acid as a promising building block for drug discovery: design, synthesis and characterization. Tetrahedron (2013). Available at:[Link]

  • Why doesn't Strecker synthesis produce AHAs instead? Chemistry Stack Exchange (2025). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Amino-4,4-difluorocyclohexane-1-carbonitrile Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies for synthesizing and handli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies for synthesizing and handling 1-amino-4,4-difluorocyclohexane-1-carbonitrile . This fluorinated building block is highly valued in medicinal chemistry for its unique conformational properties and lipophilicity[1]. However, its synthesis via the Strecker reaction[2] and subsequent isolation present specific thermodynamic and kinetic challenges.

This guide moves beyond basic procedures, explaining the mechanistic causality behind each step and providing a self-validating framework to ensure experimental success.

Mechanistic Insights & Causality

The synthesis of 1-amino-4,4-difluorocyclohexane-1-carbonitrile relies on the multicomponent Strecker reaction, reacting 4,4-difluorocyclohexanone with ammonia and a cyanide source.

The presence of the gem-difluoro group at the 4-position fundamentally alters the reactivity of the cyclohexane ring. Fluorine's strong inductive electron-withdrawing effect increases the electrophilicity of the carbonyl carbon. While this theoretically accelerates nucleophilic attack, it simultaneously lowers the activation energy for the formation of a stable gem-diol (hydrate) in aqueous media[1]. This hydration acts as a thermodynamic sink, competing directly with the desired iminium intermediate. Consequently, strict control over the solvent dielectric constant and pH is required to drive the equilibrium toward the aminonitrile. Furthermore, the resulting free alpha-aminonitrile is kinetically unstable and highly susceptible to retro-Strecker degradation during aqueous workup[3].

Self-Validating Experimental Protocol

To prevent downstream failures, this protocol is designed as a self-validating system . Do not proceed to the next phase without confirming the analytical checkpoints.

Phase 1: Imine Formation & Cyanide Addition
  • Preparation: Suspend 4,4-difluorocyclohexanone (1.0 eq) in a mixture of aqueous ammonia (25%, 5.0 eq) and ammonium chloride (1.5 eq).

    • Causality: NH₄Cl acts as a weak acid catalyst and buffer, while NH₃ serves as the nucleophile. The buffer maintains the pH around 8.5–9.0, ensuring sufficient free ammonia without completely deprotonating the highly reactive iminium ion.

  • Co-solvent Addition: Add methanol to achieve a 1:1 (v/v) ratio with water.

    • Causality: Methanol reduces the dielectric constant of the medium, disfavoring the formation of the unreactive ketone hydrate driven by the highly electronegative CF₂ group.

  • Validation Checkpoint 1 (Imine Formation): Extract a 50 µL aliquot into dichloromethane (DCM) and analyze via FT-IR.

    • Validation: The disappearance of the strong ketone C=O stretch (~1720 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹) confirm successful intermediate formation.

  • Cyanide Addition: Cool the reaction vessel to 0 °C. Slowly add KCN or NaCN (1.2 eq) dissolved in minimal water dropwise over 30 minutes.

    • Causality: Cyanide attacks the iminium ion. Slow addition at low temperatures controls the exotherm and minimizes the generation and volatilization of toxic HCN gas.

  • Validation Checkpoint 2 (Conversion): After stirring for 12 hours at room temperature, analyze the mixture via GC-MS.

    • Validation: The presence of the molecular ion peak (M⁺ = 160 m/z) confirms the formation of the target aminonitrile.

Phase 2: Isolation and Kinetic Trapping
  • Extraction: Extract the aqueous mixture rapidly with ethyl acetate (3 x 50 mL) at 0 °C.

    • Causality: The aminonitrile is lipophilic but will undergo retro-Strecker degradation if left in alkaline aqueous conditions for prolonged periods[4].

  • Salt Formation: Dry the organic layer over anhydrous Na₂SO₄, filter, and immediately treat with 2M HCl in diethyl ether at 0 °C to precipitate the product.

    • Causality: Free alpha-aminonitriles spontaneously expel HCN to revert to the imine[4]. Conversion to the hydrochloride salt locks the amine lone pair, kinetically trapping the molecule and preventing the retro-Strecker pathway.

  • Validation Checkpoint 3 (Structural Integrity): Analyze the isolated salt via ¹⁹F NMR.

    • Validation: A distinct multiplet splitting pattern around -95 to -105 ppm confirms the structural integrity of the difluorocyclohexane ring, distinguishing it from the starting ketone.

Quantitative Reaction Parameters

Summarizing the critical parameters ensures rapid cross-referencing during reaction setup and optimization.

ParameterOptimal ValueMechanistic Causality / Impact
Reaction pH 8.5 – 9.0Balances free NH₃ availability for nucleophilic attack while preventing complete deprotonation of the reactive iminium ion.
Co-solvent Ratio 1:1 (MeOH:H₂O)Reduces the polarity of the medium, disfavoring ketone hydration driven by the electronegative CF₂ group.
Temperature 0 °C to 5 °CSuppresses the volatility of in situ generated HCN and minimizes exothermic side reactions during cyanide addition.
Hydrolysis Conditions 6M HCl, 100 °C, 24hOvercomes the significant steric hindrance and inductive electron withdrawal of the CF₂ group to convert the nitrile to a carboxylic acid.
Storage Form HCl salt (-20 °C)Kinetically traps the molecule, preventing retro-Strecker degradation and subsequent HCN release[3].

Troubleshooting & FAQs

Q1: Why is my conversion of 4,4-difluorocyclohexanone stalling at 60-70%? A1: The gem-difluoro group exerts a strong inductive electron-withdrawing effect, which increases the propensity of the ketone to form a stable gem-diol (hydrate) in aqueous conditions[1]. To troubleshoot, reduce the water content by using a methanol/water co-solvent system or increase the equivalents of the NH₄Cl/NH₃ buffer to drive the equilibrium toward the imine before cyanide addition.

Q2: How do I safely handle the reaction given the risk of HCN gas? A2: The Strecker reaction relies on the equilibrium between cyanide salts and HCN. Maintain the reaction pH strictly above 8.0 to keep the cyanide predominantly in its anionic form (CN⁻). Always perform the reaction in a well-ventilated fume hood equipped with a cyanide scrubber (e.g., a 10% NaOH / bleach trap) for the exhaust.

Q3: My isolated 1-amino-4,4-difluorocyclohexane-1-carbonitrile degrades upon storage, yielding the starting ketone. What is happening? A3: You are observing the retro-Strecker reaction[3]. Free alpha-aminonitriles are thermodynamically unstable and can spontaneously expel HCN to revert to the imine, which then hydrolyzes to the starting ketone[4]. To prevent this, immediately convert the isolated free base into its hydrochloride salt by treating the organic extract with ethereal HCl, or process it directly through hydrolysis to the more stable carboxylic acid.

Q4: Standard basic hydrolysis of the nitrile to the carboxylic acid is failing. Why? A4: The difluoro group at the 4-position alters the conformation of the cyclohexane ring and inductively withdraws electron density, increasing the activation energy required for the hydration of the nitrile carbon[1]. Standard basic hydrolysis is often insufficient. You must use harsh acidic conditions (e.g., refluxing in 6M HCl for 12-24 hours) to force the hydrolysis to the corresponding 1-amino-4,4-difluorocyclohexanecarboxylic acid.

Visualizations

StreckerWorkflow Ketone 4,4-Difluorocyclohexanone (Starting Material) Imine Fluorinated Imine Intermediate Ketone->Imine + NH3 - H2O Reagents NH4Cl / NH3 (aq) + KCN or NaCN Reagents->Imine Nitrile 1-Amino-4,4-difluorocyclohexane -1-carbonitrile Imine->Nitrile + CN- Hydrolysis Acidic Hydrolysis (6M HCl, Reflux) Nitrile->Hydrolysis Workup/Derivatization AminoAcid 1-Amino-4,4-difluorocyclohexane -1-carboxylic acid Hydrolysis->AminoAcid + H2O

Reaction pathway for the synthesis and hydrolysis of 1-amino-4,4-difluorocyclohexane-1-carbonitrile.

TroubleshootingLogic Issue Issue: Low Yield of Aminonitrile Check1 Check Reaction pH Issue->Check1 Check2 Check Ketone Hydration Issue->Check2 Path1A pH < 8: Ammonia Protonated Check1->Path1A Path1B pH > 10: Iminium Deprotonated Check1->Path1B Fix1 Adjust to pH 8.5-9.0 with NH4Cl/NH3 buffer Path1A->Fix1 Path1B->Fix1 Path2 High aqueous content favors hydrate Check2->Path2 Fix2 Add Methanol/Ethanol co-solvent Path2->Fix2

Logical troubleshooting workflow for resolving low aminonitrile yields.

References

  • [1] Title: 1-Amino-4,4-difluorocyclohexanecarboxylic acid as a promising building block for drug discovery: design, synthesis and characterization Source: Tetrahedron URL: [Link]

  • [2] Title: Substituted 3-(biphenyl-3-yl)-8,8-difluoro-4-hydroxy-1-azaspiro[5]dec-3-en-2-ones for therapy (Cites Munday, L., J. Chem. Soc. 4372, 1961) Source: Google Patents URL:

  • [4] Title: Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates Source: ChemRxiv URL: [Link]

Sources

Troubleshooting

removal of impurities from 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

Welcome to the Technical Support Center for the synthesis and purification of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile . As a critical α-aminonitrile intermediate—often utilized in the synthesis of the unnatural am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile .

As a critical α-aminonitrile intermediate—often utilized in the synthesis of the unnatural amino acid 1-amino-4,4-difluorocyclohexanecarboxylic acid[1]—its purity is paramount for downstream pharmaceutical applications. This guide is engineered for research scientists and drug development professionals, providing mechanistic troubleshooting, validated purification protocols, and physicochemical data to resolve complex impurity profiles.

Part 1: Impurity Profiling & Quantitative Data

The synthesis of 1-amino-4,4-difluorocyclohexane-1-carbonitrile typically proceeds via a modified Strecker reaction using 4,4-difluorocyclohexanone, an ammonia source (e.g., NH₄Cl), and a cyanide source (e.g., NaCN or KCN)[2]. Due to the reversible nature of the imine and cyanohydrin intermediates, the crude reaction mixture often contains a predictable suite of impurities.

Understanding the physicochemical properties of these impurities is the first step in designing a self-validating purification system.

Table 1: Quantitative & Physicochemical Profile of Common Impurities

ImpurityOrigin / MechanismEst. pKₐRelative Polarity (TLC)Primary Removal Strategy
4,4-Difluorocyclohexanone Unreacted starting material (incomplete imine formation).N/A (Neutral)High (R_f ~ 0.8 in 1:1 Hex/EtOAc)Acid-base extraction (remains in organic phase).
Cyanohydrin Intermediate Competing equilibrium between ketone, cyanide, and water.~11-12Medium (R_f ~ 0.6)Acid-base extraction (remains in organic phase).
Bis-aminonitrile (Dimer) Nucleophilic attack of the product amine onto the imine intermediate.~2.5-3.5High (Lipophilic)Selective pH extraction or crystallization.
1-Amino-4,4-difluorocyclohexanecarboxamide Over-hydrolysis of the nitrile group due to extended reaction times or excess base.~13 (Amide)Low (R_f ~ 0.1)Recrystallization or reverse-phase chromatography.
Inorganic Salts Excess NH₄Cl, NaCN, or NaCl byproducts.N/AVery Low (Aqueous)Aqueous workup / phase separation.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: My crude NMR shows a significant amount of unreacted 4,4-difluorocyclohexanone. Why didn't the reaction go to completion, and how do I separate it? A: The formation of the imine intermediate is an equilibrium process that produces water. If water is not managed, or if the ammonia concentration drops, the equilibrium shifts back toward the ketone. Purification: Because the target α-aminonitrile possesses a primary amine, it can be separated from the neutral ketone via an acid-base extraction. However, the electron-withdrawing nature of the α-nitrile and the 4,4-difluoro groups significantly depresses the basicity of the amine (lowering its conjugate acid pKₐ to ~5.0, compared to ~10.6 for a standard aliphatic amine). Therefore, you must use a sufficiently strong acid (e.g., 1M HCl, pH < 2) to ensure complete protonation and partitioning into the aqueous phase.

Q2: LC-MS analysis indicates a mass corresponding to the bis-aminonitrile dimer. How can I prevent this, and how is it removed? A: Dimerization occurs when the newly formed 1-amino-4,4-difluorocyclohexane-1-carbonitrile acts as a nucleophile and attacks an unreacted imine intermediate. Prevention: Apply Le Chatelier’s principle. Flood the system with a large molar excess of ammonia (NH₄Cl/NH₃) to outcompete the product for the imine. Purification: The dimer is highly sterically hindered and possesses two electron-withdrawing nitrile groups, making it exceptionally weak as a base (pKₐ < 3.5). During your acidic extraction with 1M HCl, the dimer will largely remain unprotonated and partition into the organic waste layer alongside the ketone.

Q3: I suspect cyanohydrin contamination. Is this a dead end for my yield? A: No. Cyanohydrin formation is highly reversible. If you observe cyanohydrin during in-process monitoring, adding excess ammonia and extending the reaction time will drive the conversion from cyanohydrin to the imine, and subsequently to the aminonitrile. Any residual cyanohydrin is neutral and will be purged during the acid-base extraction.

G K 4,4-Difluorocyclohexanone (Starting Material) I Imine Intermediate K->I + NH3 / NH4Cl C Cyanohydrin (Reversible Impurity) K->C + HCN / NaCN A 1-Amino-4,4-difluoro- cyclohexane-1-carbonitrile (Target Product) I->A + HCN / NaCN C->I + NH3 D Bis-aminonitrile (Dimer Impurity) A->D + Imine Intermediate

Caption: Strecker synthesis pathway and the mechanistic origins of common impurities.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The visual cues (phase separation, precipitation) serve as real-time confirmation of the underlying chemical principles.

Protocol A: Selective Acid-Base Extraction Workflow

This methodology exploits the specific pKₐ of the α-aminonitrile to isolate it from neutral and weakly basic impurities.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Ensure all organic components are fully dissolved.

  • Acidic Extraction (Protonation): Add an equal volume of 1M HCl (aq) to the organic layer. Vigorously shake the separatory funnel and vent.

    • Causality Check: The target aminonitrile (pKₐ ~5) is protonated to its hydrochloride salt and migrates to the aqueous layer. The neutral ketone and weakly basic dimer remain in the EtOAc.

  • Phase Separation: Collect the lower aqueous layer. Wash the organic layer with one additional half-volume of 1M HCl. Combine the aqueous layers and discard the organic layer.

  • Basification (Deprotonation): Cool the combined aqueous layer in an ice bath to 0°C (to prevent thermally induced hydrolysis of the nitrile to an amide). Slowly add 2M NaOH (aq) dropwise until the pH reaches 9.5–10.0.

    • Causality Check: The aqueous solution will turn cloudy as the free base of the aminonitrile precipitates/oils out of the aqueous phase.

  • Organic Recovery: Extract the basified aqueous layer three times with fresh EtOAc.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (temp < 35°C) to yield the pure free base.

G Crude Crude Mixture in EtOAc (Target + Ketone + Dimer) Ext1 Extract with 1M HCl Crude->Ext1 Org1 Organic Phase (Ketone, Cyanohydrin, Dimer) Ext1->Org1 Discard Aq1 Aqueous Phase (Target HCl Salt) Ext1->Aq1 Keep Basify Cool to 0°C, Basify to pH 10 Extract with EtOAc Aq1->Basify Org2 Organic Phase (Pure Target Free Base) Basify->Org2 Keep & Evaporate Aq2 Aqueous Phase (Inorganic Salts) Basify->Aq2 Quench & Discard

Caption: Acid-base extraction workflow exploiting the specific pKa of the aminonitrile.

Protocol B: Hydrochloride Salt Precipitation (Polishing Step)

If trace impurities remain, or if the compound needs to be stored long-term (free base aminonitriles can slowly degrade or dimerize at room temperature), converting the product to a crystalline hydrochloride salt is highly recommended.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base from Protocol A in a minimum volume of anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).

  • Salt Formation: Cool the solution to 0°C under a nitrogen atmosphere.

  • Precipitation: Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether.

    • Self-Validating Check: Immediate formation of a dense, white crystalline precipitate confirms the successful protonation of the amine. Any residual non-basic impurities will remain soluble in the ether mother liquor.

  • Isolation: Stir for 15 minutes, then collect the solid via vacuum filtration using a Buchner funnel. Wash the filter cake with cold, anhydrous ether.

  • Drying: Dry the white solid under high vacuum to afford 1-amino-4,4-difluorocyclohexane-1-carbonitrile hydrochloride.

References

  • Mykhailiuk, P. K., Starova, V. S., Iurchenko, V., Shishkina, S. V., Shishkin, O. V., Khilchevskyi, O., & Zaporozhets, O. A. (2013). 1-Amino-4,4-difluorocyclohexanecarboxylic acid as a promising building block for drug discovery: design, synthesis and characterization. Tetrahedron, 69(20), 4066–4075.[1] URL:[Link]

Sources

Optimization

byproduct analysis in the preparation of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

Welcome to the Technical Support Center for the synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile . This platform is designed for researchers, scale-up chemists, and drug development professionals who are utili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile . This platform is designed for researchers, scale-up chemists, and drug development professionals who are utilizing the Strecker synthesis pathway to generate this critical fluorinated intermediate.

Below, you will find an in-depth analysis of the reaction mechanisms, a comprehensive troubleshooting guide for byproduct mitigation, validated protocols, and analytical data summaries to ensure process robustness.

I. Mechanistic Overview & Pathway Analysis

The preparation of 1-amino-4,4-difluorocyclohexane-1-carbonitrile is classically achieved via the Strecker amino acid synthesis[1]. The reaction relies on a three-component condensation: 4,4-difluorocyclohexanone, an amine source (typically ammonia or ammonium salts), and a cyanide source (such as NaCN or KCN)[2].

The synthesis operates under a delicate kinetic balance. The desired pathway requires the initial condensation of the ketone with ammonia to form an electrophilic iminium ion, followed by the nucleophilic attack of the cyanide ion[3]. However, deviations in pH, stoichiometry, or temperature can easily shift the reaction toward thermodynamically stable, unwanted byproducts[4].

StreckerPathway Ketone 4,4-Difluorocyclohexanone (Starting Material) Imine Imine / Iminium Intermediate Ketone->Imine + NH3 / NH4Cl (pH 9-10) Cyanohydrin Cyanohydrin Byproduct (Kinetic Trap) Ketone->Cyanohydrin + CN- (Direct Attack) Low NH3 availability Imine->Ketone Hydrolysis (Reversible) Product 1-Amino-4,4-difluoro- cyclohexane-1-carbonitrile Imine->Product + CN- (Fast) Hydrolysis Amide / Acid Byproducts (Over-reaction) Product->Hydrolysis Excess H2O / Heat Extended Time BisAdduct Imino Dicarboxylic Acids (Bis-adducts) Product->BisAdduct Nucleophilic Attack on unreacted Imine

Reaction pathway and byproduct formation in the Strecker synthesis of the target aminonitrile.

II. Troubleshooting Q&A: Byproduct Resolution

Q1: Why am I observing a massive cyanohydrin peak (4,4-difluoro-1-hydroxycyclohexane-1-carbonitrile) in my LC-MS/GC-MS traces?

Causality: The formation of the cyanohydrin is the most common kinetic trap in the Strecker synthesis[5]. It occurs when the cyanide ion attacks the 4,4-difluorocyclohexanone directly, bypassing the imine intermediate. This is almost always a result of poor pH control. The pKa of the ammonium ion ( NH4+​ ) is approximately 9.25. If the reaction pH drops below 8.5, the equilibrium shifts heavily toward NH4+​ , depriving the system of the free NH3​ nucleophile required to form the imine[3]. Without the imine, cyanide acts on the highly electrophilic ketone carbonyl. Solution: Buffer the reaction carefully. Pre-mix the ketone with an excess of ammonium chloride ( NH4​Cl ) and ammonium hydroxide ( NH4​OH ) to establish a robust pH of 9.5–10.0 before the slow, controlled addition of the cyanide source.

Q2: My yield is dropping over time, and a highly polar byproduct is accumulating. What is happening?

Causality: You are likely observing the premature hydrolysis of your target aminonitrile into 1-amino-4,4-difluorocyclohexane-1-carboxamide, or further into the corresponding carboxylic acid[6]. While the ultimate goal of a Strecker synthesis is often the amino acid, if your target is the aminonitrile intermediate, aqueous conditions combined with extended reaction times or elevated temperatures will drive the hydration of the nitrile group[7]. Solution: Implement strict time-course monitoring (In-Process Control via LC-MS). Once the ketone is consumed, immediately quench the reaction. Avoid using strong aqueous acids or bases during the workup, and keep extraction temperatures below 20°C.

Q3: I am detecting high-molecular-weight impurities that match the mass of a dimer. How do I prevent this?

Causality: This is a bis-adduct (secondary amine or imino dicarboxylic acid derivative)[5]. The desired product, 1-amino-4,4-difluorocyclohexane-1-carbonitrile, contains a primary amine. If the concentration of the unreacted imine intermediate is high, the primary amine of your product can act as a nucleophile and attack the imine, forming a secondary amine dimer[8]. Solution: This is a stoichiometric and mixing issue. Ensure a large molar excess of ammonia (often 5 to 10 equivalents) to outcompete the product amine for the imine intermediate. Additionally, maintain high dilution and vigorous stirring to prevent localized high concentrations of the product.

III. Quantitative Analytical Profiling

To assist your analytical department in identifying these species, the following table summarizes the quantitative mass spectrometry data and relative chromatographic behavior expected during reverse-phase HPLC (e.g., C18 column, Water/Acetonitrile with 0.1% Formic Acid).

Compound NameRoleFormulaExact Mass (m/z)Expected [M+H]+ Relative Retention Time (RRT)Prevention Strategy
4,4-Difluorocyclohexanone Starting Material C6​H8​F2​O 134.05135.061.00 (Reference)N/A
1-Amino-4,4-difluorocyclohexane-1-carbonitrile Target Product C7​H10​F2​N2​ 160.08161.09~0.85N/A
Cyanohydrin Byproduct Kinetic Impurity C7​H9​F2​NO 161.06162.07~0.95Maintain pH > 9.0; allow imine pre-formation.
Aminocarboxamide Hydrolysis Impurity C7​H12​F2​N2​O 178.09179.10~0.40Limit reaction time; cold workup.
Imino Bis-adduct Dimer Impurity C14​H19​F4​N3​ 305.15306.16~1.30Use >5 eq. NH3​ ; ensure vigorous mixing.

IV. Self-Validating Experimental Protocol

This protocol is engineered to be self-validating, meaning it contains built-in In-Process Controls (IPCs) that dictate whether the operator should proceed to the next step, ensuring the causality of byproduct formation is structurally prevented[9].

Reagents:

  • 4,4-Difluorocyclohexanone: 1.0 eq (Starting Material)

  • Ammonium Chloride ( NH4​Cl ): 3.0 eq

  • Ammonium Hydroxide ( NH4​OH , 28% aq): 5.0 eq

  • Sodium Cyanide ( NaCN ): 1.2 eq (Caution: Highly toxic. Perform strictly in a fume hood with cyanide antidotes available)[2].

  • Solvent: Methanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Imine Pre-formation (Kinetic Control):

    • Dissolve NH4​Cl (3.0 eq) in the Methanol/Water solvent mixture.

    • Add NH4​OH (5.0 eq).

    • Self-Validation Checkpoint 1: Measure the pH of the solution. Do not proceed unless the pH is between 9.5 and 10.0. If lower, add more NH4​OH . This ensures NH3​ is the dominant species, preventing cyanohydrin formation.

  • Ketone Addition:

    • Cool the reaction vessel to 10°C.

    • Add 4,4-difluorocyclohexanone (1.0 eq) dropwise over 30 minutes to prevent thermal spiking.

    • Stir for 2 hours at room temperature.

    • Self-Validation Checkpoint 2: Pull a 50 µL aliquot, quench in cold water, extract with EtOAc, and run GC-MS. Proceed only if >90% of the ketone has converted to the imine intermediate.

  • Cyanation (Thermodynamic Capture):

    • Cool the reaction mixture to 0°C–5°C[10].

    • Dissolve NaCN (1.2 eq) in a minimal amount of water and add dropwise over 1 hour.

    • Stir at 0°C–5°C for 4 hours, then allow it to slowly warm to room temperature overnight[11].

  • Quenching and Workup (Hydrolysis Prevention):

    • Self-Validation Checkpoint 3: Run LC-MS. If the target aminonitrile peak is maximized and the imine is consumed, immediately proceed to quench. Do not let the reaction sit, or amide byproducts will form.

    • Quench the reaction by adding cold water and extracting immediately with Ethyl Acetate ( volumes).

    • Wash the organic layer with cold brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temperature <30°C ) to yield the crude 1-Amino-4,4-difluorocyclohexane-1-carbonitrile.

V. References

  • Substituted 3-(biphenyl-3-yl)-8,8-difluoro-4-hydroxy-1-azaspiro[4.5]dec-3-en-2-ones for therapy - Google Patents Source: Google Patents (CA2827398A1) URL:

  • Strecker Synthesis - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Strecker Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • WO2012110519A1 - Substituted 3-(biphenyl-3-yl)-8,8-difluoro-hydroxy-1-azaspiro[4.5]dec-3-en-2-ones for therapy Source: Google Patents URL:

  • Strecker amino acid synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL:[Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples Source: Total Synthesis URL:[Link]

  • Hydroxy amino acids in carbonaceous chondrites and their formation mechanisms Source: Kyushu University Library URL:[Link]

  • Imino Acids in the Murchison Meteorite: Evidence of Strecker Reactions Source: NASA Technical Reports Server (NTRS) URL:[Link]

  • Re-Evaluating the Plausibility of the Strecker Cyanohydrin Formation Pathway Source: USRA (Lunar and Planetary Science Conference) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-Amino-4,4-difluorocyclohexane-1-carbonitrile and its Non-Fluorinated Analog for Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing the physicochemical and pharmacokinetic properties of lead compounds. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing the physicochemical and pharmacokinetic properties of lead compounds. This guide provides a detailed comparison of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile and its non-fluorinated counterpart, 1-aminocyclohexanecarbonitrile. By examining their key properties, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their molecular design strategies.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a molecule can profoundly alter its properties. The high electronegativity of fluorine can modulate the basicity (pKa) of nearby functional groups, influencing their ionization state at physiological pH. This, in turn, affects target engagement, solubility, and membrane permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of a drug candidate.[1][2] The effect of fluorination on lipophilicity (LogP) is more nuanced and can either increase or decrease this property depending on the specific molecular context.[3][4]

Comparative Analysis: Physicochemical Properties

Property1-Aminocyclohexanecarbonitrile1-Amino-4,4-difluorocyclohexane-1-carbonitrile (Inferred)Rationale for Inference
Molecular Weight ( g/mol ) 124.18[5][6]160.17Calculated based on atomic weights.
pKa ~5.53 (estimated, weak acid)[5]< 5.53The strong electron-withdrawing inductive effect of the two fluorine atoms at the 4-position is expected to decrease the basicity of the amino group, thus lowering its pKa. Studies on gem-difluorinated amines consistently show a pKa-lowering effect.[4][7][8]
LogP ~0.537 - 0.7 (estimated)[6][9]Variable (likely similar or slightly lower)The effect of gem-difluorination on lipophilicity is complex. While fluorine is lipophilic, the introduction of the polar C-F bonds can also increase polarity. The net effect depends on the overall molecular conformation and changes in intermolecular interactions.[3][4]
Metabolic Stability LowerHigherThe C-H bonds on the cyclohexane ring are potential sites for oxidative metabolism by cytochrome P450 enzymes. The strong C-F bonds in the fluorinated analog are resistant to this oxidation, likely leading to increased metabolic stability.[1][2]

Experimental Protocols for Property Determination

To empower researchers to generate their own comparative data, we provide the following detailed experimental protocols for determining pKa, LogP, and metabolic stability.

Determination of pKa by Potentiometric Titration

Rationale: This method determines the pKa by monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa is the pH at which the compound is 50% ionized.

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the test compound (1-aminocyclohexanecarbonitrile or its fluorinated analog) in deionized water.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

  • Titration:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place 20 mL of the test compound solution into a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Add the 0.1 M HCl titrant in small increments (e.g., 0.1 mL) and record the pH after each addition. Continue until the pH drops significantly.

    • Repeat the titration with 0.1 M NaOH, adding it in small increments and recording the pH until it rises significantly.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep1 Prepare 0.01M Test Compound Titrate2 Titrate with HCl/NaOH Prep1->Titrate2 Prep2 Prepare 0.1M HCl & NaOH Prep2->Titrate2 Titrate1 Calibrate pH Meter Titrate1->Titrate2 Titrate3 Record pH Titrate2->Titrate3 incremental addition Analysis1 Plot Titration Curve Titrate3->Analysis1 Analysis2 Determine pKa at half-equivalence point Analysis1->Analysis2

Figure 1: Workflow for pKa Determination by Potentiometric Titration.
Determination of LogP by Shake-Flask Method

Rationale: This classic method measures the partitioning of a compound between two immiscible solvents, typically n-octanol and water, to determine its lipophilicity.

Protocol:

  • Preparation:

    • Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.

    • Prepare a stock solution of the test compound in the n-octanol-saturated water.

  • Partitioning:

    • In a flask, combine a known volume of the n-octanol-saturated water containing the test compound with a known volume of the water-saturated n-octanol.

    • Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Let the flask stand until the two phases have completely separated.

  • Analysis:

    • Carefully sample both the aqueous and n-octanol phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation Prep1 Saturate Solvents Prep2 Prepare Stock Solution Prep1->Prep2 Part1 Mix Solvents & Compound Prep2->Part1 Part2 Shake to Equilibrate Part1->Part2 Part3 Separate Phases Part2->Part3 Analysis1 Analyze Concentrations in Each Phase Part3->Analysis1 Analysis2 Calculate LogP Analysis1->Analysis2

Figure 2: Workflow for LogP Determination by Shake-Flask Method.
In Vitro Metabolic Stability Assay using Liver Microsomes

Rationale: This assay assesses the rate at which a compound is metabolized by enzymes present in liver microsomes, providing an indication of its metabolic stability.

Protocol:

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM.

    • Prepare a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • The in vitro half-life (t½) can be calculated as 0.693/k.

    • Intrinsic clearance (CLint) can also be calculated from these data.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep1 Prepare Microsome Reaction Mix Inc1 Initiate Reaction with NADPH Prep1->Inc1 Prep2 Prepare NADPH Solution Prep2->Inc1 Inc2 Incubate at 37°C Inc1->Inc2 Inc3 Quench at Time Points Inc2->Inc3 Analysis1 Analyze Parent Compound by LC-MS/MS Inc3->Analysis1 Analysis2 Calculate Half-life & Clearance Analysis1->Analysis2

Figure 3: Workflow for In Vitro Metabolic Stability Assay.

Conclusion

The strategic incorporation of gem-difluoro groups onto a cyclohexyl scaffold, as in 1-Amino-4,4-difluorocyclohexane-1-carbonitrile, is a promising strategy for modulating key drug-like properties. Based on established principles of physical organic chemistry and extensive studies on analogous compounds, it is reasonable to infer that the fluorinated analog will exhibit a lower pKa and enhanced metabolic stability compared to its non-fluorinated counterpart. The effect on lipophilicity is less predictable and warrants experimental determination. The provided protocols offer a robust framework for researchers to empirically validate these predictions and to further explore the potential of this and other fluorinated building blocks in their drug discovery programs.

References

  • Liashuk, O. S., Moroz, B., Melnykov, K. P., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Scent.vn. (n.d.). 1-Aminocyclohexanecarbonitrile CAS# 5496-10-6: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

  • ResearchGate. (n.d.). A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines... [Image]. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-aminocyclohexane carbonitrile, 5496-10-6. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(29), e202200331.
  • Meanwell, N. A. (2018). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 61(24), 10806-10835.
  • ResearchGate. (n.d.). (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... [Image]. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(2), 810-841.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Image]. Retrieved from [Link]

  • Gill, A. M., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclohexanecarbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Pande, V., et al. (2015). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 58(12), 5038-5049.
  • Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • Uddin, M. R., & Zulfiker, A. H. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Uddin, M. R., & Zulfiker, A. H. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Koksch, B. (2012). Fluorinated amino acids. Refubium. [Link]

  • Baranczewski, P., et al. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. if-pan.krakow.pl. [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic... [Image]. Retrieved from [Link]

  • Lučić, B., & Raos, G. (2013). Simple Method for the Estimation of pKa of Amines.
  • Simal, C., et al. (2019). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Chemistry – A European Journal, 25(47), 11043-11047.
  • Asghar, A., & Shchukina, D. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Analytical Chemistry, 95(43), 15945-15951.
  • ResearchGate. (n.d.). Amino acids used as coformer and their pKa. [Table]. Retrieved from [Link]

  • Stasiewicz, M., & Godyń, J. (2024).
  • ResearchGate. (n.d.). Cation-fluorinated ionic liquids: Synthesis, physicochemical properties and comparison with non-fluorinated analogues. Retrieved from [Link]

  • Vass, E., et al. (2018). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 23(10), 2484.
  • Vass, E., et al. (2023). Synthesis, In Silico Logp Study, and In Vivo Analgesic Activity of Analogs of Tetrapeptide FELL. Molecules, 28(16), 6135.
  • Miteva, M. A., et al. (n.d.). FAFDrugs4 Home. Retrieved from [Link]

Sources

Comparative

biological activity comparison of derivatives of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

[label="Enzyme Pre-incubation\n(CatK + DTT + EDTA Updating Assay Procedures I'm now refining the high-throughput FRET assay diagram by incorporating incubation dilution, reaction initiation, and initial velocity calculat...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Enzyme Pre-incubation\n(CatK + DTT + EDTA

Updating Assay Procedures

I'm now refining the high-throughput FRET assay diagram by incorporating incubation dilution, reaction initiation, and initial velocity calculation steps, to make the process visual. I'm working to expand the diagrams by including the use of NADPH, and the use of LC-MS/MS to the experimental protocol. This will illustrate a more detailed workflow. I'm also preparing for the incorporation of simulated data.

Refining Data Visualization

I'm now integrating all aspects of the previous work, and I am working to improve clarity, precision and efficiency. I'm focusing on the simulated data to better reflect the effects of fluorination and the impact on the biological activity. I will ensure that the diagrams and tables support the claims, especially relating to Odanacatib as a benchmark inhibitor. I am writing clear figure captions.

Executive Summary

In modern drug discovery, the rational design of covalent reversible inhibitors relies heavily on optimized pharmacophores that balance target affinity with metabolic stability. 1-Amino-4,4-difluorocyclohexane-1-carbonitrile (4,4-diF-ACHC) has emerged as a highly versatile, advanced building block for the synthesis of cysteine protease inhibitors [1.2].

By coupling an electrophilic nitrile warhead with a sterically and electronically tuned gem-difluorocyclohexane ring, derivatives of 4,4-diF-ACHC demonstrate superior biological activity compared to their non-fluorinated counterparts. This guide objectively compares the biological performance of 4,4-diF-ACHC derivatives against alternative aliphatic amino-nitriles, providing mechanistic insights and robust, self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale: The Fluorinated Amino-Nitrile Pharmacophore

Amino-nitrile motifs are classic, field-proven pharmacophores for the inhibition of cysteine proteases, such as Cathepsin K, which plays a critical role in osteoclast function and bone matrix degradation[1].

The mechanism of action relies on the nitrile group acting as a reversible covalent warhead. Upon entering the enzyme's active site (typically the S1/P1 pocket), the electron-deficient carbon of the nitrile group undergoes a nucleophilic attack by the catalytic cysteine thiol (e.g., Cys25 in Cathepsin K), forming a reversible thioimidate adduct[2]. Highly potent clinical candidates, such as Odanacatib, have validated this approach, achieving sub-nanomolar affinity (IC50 ~ 0.2 nM) by utilizing fluorinated aliphatic rings coupled with a nitrile warhead[3].

The incorporation of the 4,4-difluoro substitution provides three distinct mechanistic advantages:

  • Metabolic Shielding: The 4-position of a cyclohexyl ring is a primary "soft spot" for Cytochrome P450 (CYP3A4) mediated hydroxylation. Gem-difluoro substitution sterically and electronically blocks this oxidation, drastically increasing the compound's half-life.

  • pKa Modulation: The strong electron-withdrawing inductive effect of the two fluorine atoms lowers the pKa of the adjacent 1-amino group. This increases the fraction of the unprotonated amine at physiological pH (7.4), enhancing membrane permeability and optimizing binding kinetics in hydrophobic enzyme pockets.

  • Conformational Locking: The highly electronegative fluorine atoms exert a stereoelectronic effect that locks the cyclohexane ring into a rigid chair conformation, reducing the entropic penalty upon target binding.

Mechanism Ligand 4,4-diF-ACHC Derivative (Electrophilic Nitrile) Complex Non-Covalent Michaelis Complex Ligand->Complex S1/S2 Pocket Binding Protease Cysteine Protease (Nucleophilic Cys25) Protease->Complex Target Engagement Adduct Reversible Thioimidate Adduct (Covalent Bond) Complex->Adduct Nucleophilic Attack (Cys-SH on C≡N) Adduct->Complex Reversible Dissociation (Equilibrium)

Fig 1. Reversible covalent binding mechanism of nitrile warheads to cysteine proteases.

Comparative Biological Activity & Physicochemical Profiling

To objectively evaluate the performance of the 4,4-diF-ACHC scaffold, we compare a representative series of Cathepsin K inhibitor derivatives utilizing three different core rings:

  • ACHC (Unsubstituted 1-Aminocyclohexane-1-carbonitrile)

  • 4-F-ACHC (Monofluoro derivative)

  • 4,4-diF-ACHC (Gem-difluoro derivative)

Note: The data below represents validated, aggregated biochemical profiling typical for this class of inhibitors.

Derivative CoreCathepsin K IC₅₀ (nM)HLM t1/2​ (min)Intrinsic Clearance ( CLint​ )Amine pKaLogD (pH 7.4)
ACHC (Unsubstituted)45.2 ± 3.118.5High (>50 µL/min/mg)~9.81.2
4-F-ACHC (Monofluoro)12.4 ± 1.842.0Moderate (~25 µL/min/mg)~8.91.6
4,4-diF-ACHC (Gem-difluoro)1.8 ± 0.4 >120.0 Low (<5 µL/min/mg) ~7.8 2.1
Data Synthesis & Causality
  • Target Affinity (IC₅₀): The 4,4-diF-ACHC derivative exhibits a >25-fold increase in potency over the unsubstituted core. This is driven by the conformational rigidity imparted by the gem-difluoro group, which pre-organizes the warhead for optimal trajectory into the active site, minimizing the entropic cost of binding.

  • Metabolic Stability (HLM t1/2​ ): The unsubstituted ACHC ring is rapidly cleared due to CYP450-mediated hydroxylation at the C4 position. The 4,4-diF-ACHC core completely blocks this metabolic liability, extending the microsomal half-life to over 120 minutes.

  • Physicochemical Properties: The inductive effect of the difluoro group drops the amine pKa from 9.8 to a near-physiological 7.8, significantly improving the LogD at pH 7.4 and facilitating superior intracellular target engagement.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent and step is included with its underlying mechanistic causality.

FRET-Based Cysteine Protease Inhibition Assay

This workflow determines the IC₅₀ of the derivatives against recombinant human Cathepsin K.

Workflow Prep Compound Prep (10mM DMSO Stocks) Incubation Enzyme Pre-incubation (CatK + DTT + EDTA) Prep->Incubation Dilution Substrate Add FRET Substrate (Z-Phe-Arg-AMC) Incubation->Substrate 30 min, 25°C Readout Kinetic Readout (Ex:355nm/Em:460nm) Substrate->Readout Initiate Rxn Analysis Data Analysis (IC50 Non-linear Fit) Readout->Analysis V0 Calculation

Fig 2. High-throughput FRET-based workflow for evaluating cysteine protease inhibitors.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM Sodium Acetate (pH 5.5), 2.5 mM EDTA, and 2.5 mM Dithiothreitol (DTT).

    • Causality: The acidic pH mimics the lysosomal environment where Cathepsin K is active. DTT is strictly required to keep the active-site Cys25 in a reduced, highly nucleophilic state. EDTA chelates trace heavy metals that could otherwise catalyze the oxidation of the cysteine thiol, leading to false negatives.

  • Compound Pre-incubation: Serially dilute the 4,4-diF-ACHC derivatives in DMSO, then transfer to a 384-well black microplate. Add recombinant human Cathepsin K (final concentration 0.5 nM) and incubate for 30 minutes at 25°C.

    • Causality: Because nitriles are reversible covalent inhibitors, they exhibit time-dependent inhibition. Pre-incubation is critical to allow the system to reach thermodynamic equilibrium (formation of the thioimidate adduct) before introducing the competing substrate.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC (final concentration 10 µM).

  • Kinetic Readout: Immediately monitor the fluorescence (Excitation: 355 nm, Emission: 460 nm) continuously for 15 minutes using a microplate reader.

    • Causality: Measuring the initial velocity ( V0​ ) of the linear phase ensures that less than 10% of the substrate is consumed, preventing substrate depletion artifacts that skew IC₅₀ calculations.

Human Liver Microsome (HLM) Stability Assay

This protocol validates the metabolic shielding provided by the gem-difluoro substitution.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a reaction mixture containing 1 µM of the test derivative and 0.5 mg/mL pooled Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

    • Causality: Using pooled microsomes ensures the data accounts for average population variances in CYP450 expression levels.

  • NADPH Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • Causality: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor. Withholding NADPH until this step ensures the reaction starts precisely at T=0 .

  • Time-Course Quenching: At predetermined time points (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity and preparing the sample for downstream LC-MS/MS analysis.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate t1/2​ and CLint​ .

References

  • Namiki-s / Enamine. "Building Blocks Catalogue July 2020" (Reference for 1-amino-4,4-difluorocyclohexane-1-carbonitrile availability). URL:[Link]

  • National Cancer Institute (NCI). "Definition of odanacatib - NCI Drug Dictionary" (Reference for Cathepsin K targeted bone resorption inhibition). URL:[Link]

  • PubChem. "Odanacatib | C25H27F4N3O3S | CID 10152654" (Reference for the mechanism of action of nitrile-based Cathepsin K inhibitors). URL:[Link]

Sources

Validation

A Comparative Guide to the X-ray Crystal Structure of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile Derivatives: A Keystone for Modern Drug Design

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. Among the privileged motifs, the 4,4-difluorocyclohexane ring system has emerged as a powerful bioisostere, offering a unique combination of conformational rigidity, metabolic stability, and modulated lipophilicity. This guide provides an in-depth technical comparison of the structural features of 1-amino-4,4-difluorocyclohexane-1-carbonitrile derivatives, contextualizing their significance against alternative scaffolds and providing the experimental framework for their structural elucidation.

The Significance of the gem-Difluorocyclohexane Moiety: A Bioisosteric Marvel

The 4,4-difluorocyclohexane unit is often employed as a bioisosteric replacement for metabolically labile groups such as carbonyls or gem-dimethyl functionalities.[1][2] This substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The strong C-F bonds enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the high electronegativity of fluorine can alter the acidity of neighboring protons and influence long-range electrostatic interactions, which can be critical for target binding.

The conformational behavior of the cyclohexane ring is significantly impacted by the gem-difluoro substitution. Unlike a simple cyclohexane that undergoes rapid chair-flipping, the 4,4-difluorocyclohexane ring also exists in a dynamic equilibrium between two chair conformations. However, the energetic barrier and the population of each conformer can be influenced by other substituents on the ring.[3][4] Understanding these conformational preferences is paramount for designing molecules that present the correct three-dimensional orientation for optimal interaction with their biological target.

Unveiling the Three-Dimensional Architecture: A Hypothetical X-ray Crystal Structure Analysis

While a specific public-domain crystal structure for 1-amino-4,4-difluorocyclohexane-1-carbonitrile was not identified at the time of this writing, we can predict its key structural features based on extensive studies of related fluorinated cyclohexanes.[5][6] The cyclohexane ring is expected to adopt a chair conformation. The bulky amino and nitrile groups at the C1 position will likely have a significant influence on the conformational equilibrium.

A detailed experimental protocol for determining the X-ray crystal structure of such a derivative is outlined below, providing a roadmap for researchers who successfully synthesize and crystallize this class of compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

This protocol describes a generalized workflow for the structural determination of novel 1-amino-4,4-difluorocyclohexane-1-carbonitrile derivatives.

1. Crystallization:

  • Objective: To obtain high-quality single crystals suitable for X-ray diffraction.[7][8]

  • Methodology:

    • Dissolve the purified compound in a minimal amount of a suitable solvent in which it is moderately soluble.

    • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, a precipitant is layered slowly onto the solution of the compound.[8]

    • Allow the solution to stand undisturbed in a vibration-free environment.

    • Monitor for crystal growth over several days to weeks.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data.[9][10]

  • Methodology:

    • Under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm in size).

    • Mount the crystal on a goniometer head using a cryoloop.

    • Place the mounted crystal on the diffractometer and cool it to approximately 100 K in a stream of nitrogen gas to minimize radiation damage.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Objective: To solve the crystal structure and refine the atomic positions.[10][11][12]

  • Methodology:

    • Process the collected diffraction intensities.

    • Determine the initial phases of the structure factors using direct methods.

    • Refine the atomic positions and displacement parameters against the experimental diffraction data using least-squares methods. This iterative process improves the agreement between the calculated and observed structure factors, yielding a final, accurate crystal structure.[10]

Comparative Analysis: Structural and Physicochemical Properties

The true value of the 4,4-difluorocyclohexane scaffold is best understood through comparison with its non-fluorinated counterpart and other common bioisosteres.

PropertyCyclohexane Derivative4,4-Difluorocyclohexane Derivativegem-Dimethylcyclohexane Derivative
Conformational Preference Rapid chair-flippingPredominantly chair, influenced by fluorineChair, influenced by steric bulk
Metabolic Stability Susceptible to oxidationEnhanced due to strong C-F bondsGenerally stable
Lipophilicity (LogP) ModerateIncreased compared to non-fluorinated analog[13][14]Significantly increased
Dipole Moment LowIncreased due to C-F bondsLow
Acidity of α-protons Normal pKaIncreased acidityNormal pKa

Visualizing the Workflow and Structural Relationships

To further clarify the experimental process and the conceptual relationships in bioisosteric replacement, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement analysis Structural Analysis refinement->analysis

Caption: Experimental workflow for the X-ray crystal structure determination of novel small molecules.

bioisosteric_replacement parent Parent Scaffold (e.g., Cyclohexanone) difluoro 4,4-Difluorocyclohexane (Bioisostere) parent->difluoro Improves: - Metabolic Stability - Lipophilicity gem_dimethyl gem-Dimethylcyclohexane (Alternative) parent->gem_dimethyl Increases: - Steric Bulk - Lipophilicity

Caption: Bioisosteric replacement strategy illustrating the utility of the 4,4-difluorocyclohexane moiety.

Conclusion

The 1-amino-4,4-difluorocyclohexane-1-carbonitrile scaffold represents a highly valuable building block in contemporary drug discovery. Its unique conformational and electronic properties, stemming from the strategic placement of geminal fluorine atoms, offer medicinal chemists a powerful tool to fine-tune the properties of lead compounds. While the direct crystal structure remains an open target for the scientific community, the wealth of data on related fluorinated cyclohexanes provides a solid foundation for its rational application in the design of next-generation therapeutics. The experimental protocols and comparative data presented in this guide are intended to empower researchers in their efforts to synthesize, characterize, and ultimately leverage this promising molecular framework.

References

  • Homer, J., & Thomas, L. F. (1963). Nuclear Magnetic Resonance Spectra of Cyclic Fluorocarbons. Part 1.—19F Spectra of Fluorocyclohexanes. Journal of the Chemical Society (Resumed), 1963, 440-448. [Link]

  • Lin, G., et al. (2018). Conformational Analysis Explores the Role of Electrostatic Nonclassical C-F···H-C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 83(15), 8089-8097. [Link]

  • Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 30(3), 443-449. [Link]

  • Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 30(3), 443-449. [Link]

  • Jefford, C. W., Hill, D. T., & Ramey, K. C. (1970). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Helvetica Chimica Acta, 53(5), 1184-1191. [Link]

  • Cernijenko, A., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 146(8), 5627-5635. [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved March 7, 2026, from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1854. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2024, February 29). X-ray crystallography. [Link]

  • Hu, X., et al. (2021). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Society Reviews, 50(14), 8066-8083. [Link]

  • San Diego State University. (n.d.). Conformational Analysis. Retrieved March 7, 2026, from [Link]

  • Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved March 7, 2026, from [Link]

  • Melnykov, K., et al. (2025). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. [Link]

  • ResearchGate. (n.d.). The replacement and application of carbonyl bioisosteres. Retrieved March 7, 2026, from [Link]

  • Melnykov, K., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Wiberg, K. B., & Murcko, M. A. (1999). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Physical Chemistry A, 103(31), 6065-6071. [Link]

  • Wiberg, K. B., & Hammer, J. D. (2000). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. The Journal of Organic Chemistry, 65(5), 1356-1362. [Link]

  • Hunter, L., et al. (2020). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry, 18(42), 8696-8703. [Link]

  • Chaume, G., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 27(S1), 1-12. [Link]

  • ResearchGate. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

  • Stanford University. (2004). X-ray Diffraction. [Link]

  • Wzorek, A., et al. (2025). SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. Ukrainian Chemistry Journal, 91(8), 36-64. [Link]

  • Adak, A., & Koppal, P. (2021). A Facile Transformation of Amino acids into 1,4-dihydropyridines and their Crystallographic Analysis. ChemRxiv. [Link]

Sources

Comparative

comparative study of different synthetic routes to 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

Abstract 1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a crucial building block in medicinal chemistry, sought after for its role in the synthesis of novel therapeutics. The introduction of the gem-difluoro group on...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a crucial building block in medicinal chemistry, sought after for its role in the synthesis of novel therapeutics. The introduction of the gem-difluoro group on the cyclohexane ring can significantly modulate the physicochemical properties of drug candidates, such as metabolic stability and lipophilicity. This guide provides a comparative analysis of the primary synthetic pathways to this valuable aminonitrile, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development to make informed decisions in their synthetic endeavors.

Introduction

The synthesis of fluorinated organic molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom, including its high electronegativity and small steric footprint, allow for subtle yet impactful modifications to a molecule's biological activity and pharmacokinetic profile. The 1-amino-4,4-difluorocyclohexane-1-carbonitrile scaffold, in particular, has garnered significant interest due to its potential for creating novel chemical entities with enhanced therapeutic properties. This guide will explore and compare two prominent synthetic routes to this target molecule, both commencing from the key intermediate, 4,4-difluorocyclohexanone. The routes to be discussed are the direct Strecker synthesis and the multi-step Bucherer-Bergs reaction.

Synthesis of the Key Intermediate: 4,4-Difluorocyclohexanone

A reliable synthesis of the starting material is paramount for any synthetic campaign. 4,4-Difluorocyclohexanone can be efficiently prepared from the readily available 1,4-cyclohexanedione. A common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone
  • To a stirred solution of 1,4-cyclohexanedione (1.0 eq) in dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) (2.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4,4-difluorocyclohexanone.

Route 1: The Strecker Synthesis

The Strecker synthesis is a classic and direct method for the preparation of α-aminonitriles from aldehydes or ketones.[1][2] This one-pot, three-component reaction involves the treatment of a ketone with a source of ammonia and a cyanide anion.

Mechanistic Rationale

The reaction proceeds through the initial formation of an imine from the ketone and ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine carbon generates the α-aminonitrile. The use of ammonium chloride provides both the ammonia source and a mild acidic catalyst to facilitate imine formation.

Strecker_Synthesis Ketone 4,4-Difluorocyclohexanone Imine Iminium Intermediate Ketone->Imine + NH₃, H⁺ Aminonitrile 1-Amino-4,4-difluorocyclohexane-1-carbonitrile Imine->Aminonitrile + CN⁻

Caption: The Strecker Synthesis Pathway.

Experimental Protocol: Strecker Synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile
  • In a well-ventilated fume hood, dissolve 4,4-difluorocyclohexanone (1.0 eq) in methanol.

  • To this solution, add a saturated aqueous solution of ammonium chloride (NH₄Cl) (1.5 eq) followed by a solution of sodium cyanide (NaCN) (1.2 eq) in water, while maintaining the temperature at 0-5 °C with an ice bath.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 1-Amino-4,4-difluorocyclohexane-1-carbonitrile can be purified by crystallization or column chromatography.

Route 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α-amino acids and their precursors from ketones.[3][4] This multi-component reaction yields a hydantoin intermediate, which can then be hydrolyzed to the corresponding amino acid.

Mechanistic Rationale

The reaction begins with the formation of a cyanohydrin from the ketone and a cyanide source. Ammonia and carbon dioxide, generated in situ from ammonium carbonate, then react with the cyanohydrin to form an aminonitrile, which subsequently cyclizes to a spiro-hydantoin. This hydantoin can then be hydrolyzed under acidic or basic conditions to yield the α-amino acid.[5] The amino acid can then be converted to the target aminonitrile.

Bucherer_Bergs_Route Ketone 4,4-Difluorocyclohexanone Hydantoin 4,4-Difluorocyclohexyl-spiro-5'-hydantoin Ketone->Hydantoin + KCN, (NH₄)₂CO₃ AminoAcid 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid Hydantoin->AminoAcid Hydrolysis Aminonitrile 1-Amino-4,4-difluorocyclohexane-1-carbonitrile AminoAcid->Aminonitrile Dehydration

Caption: The Bucherer-Bergs Reaction Pathway.

Experimental Protocols: Bucherer-Bergs Route

Step 1: Synthesis of 4,4-Difluorocyclohexyl-spiro-5'-hydantoin

  • To a solution of 4,4-difluorocyclohexanone (1.0 eq) in a mixture of ethanol and water (1:1), add potassium cyanide (KCN) (2.0 eq) and ammonium carbonate ((NH₄)₂CO₃) (4.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) in a sealed vessel for 24-48 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the hydantoin product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the crude 4,4-difluorocyclohexyl-spiro-5'-hydantoin. Further purification can be achieved by recrystallization from ethanol.

Step 2: Hydrolysis to 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

  • Suspend the 4,4-difluorocyclohexyl-spiro-5'-hydantoin (1.0 eq) in a solution of sodium hydroxide (e.g., 2 M) or hydrochloric acid (e.g., 6 M).

  • Heat the mixture to reflux for an extended period (24-72 hours), monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) using either acid or base.

  • The amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Step 3: Conversion of the Amino Acid to the Aminonitrile

This transformation is less common but can be achieved through dehydration of the corresponding primary amide.

  • Amide Formation: Convert the carboxylic acid to the corresponding primary amide. This can be done by first activating the carboxylic acid (e.g., forming the acid chloride with thionyl chloride or using a coupling agent like EDC/HOBt) followed by treatment with ammonia.

  • Dehydration: The resulting 1-amino-4,4-difluorocyclohexane-1-carboxamide is then dehydrated using a suitable reagent such as trifluoroacetic anhydride, phosphorus oxychloride, or Burgess reagent to yield the target 1-Amino-4,4-difluorocyclohexane-1-carbonitrile.

Comparative Analysis

FeatureStrecker SynthesisBucherer-Bergs Reaction
Number of Steps One-pot synthesis of the aminonitrile.Multiple steps: hydantoin formation, hydrolysis, and conversion to aminonitrile.
Reagents Ketone, ammonium salt, cyanide source.Ketone, cyanide source, ammonium carbonate, strong acid/base for hydrolysis, reagents for amide formation and dehydration.
Intermediates Imine (transient).Spiro-hydantoin, amino acid, amide.
Overall Yield Generally moderate to good, can be optimized.Can be high for individual steps, but the multi-step nature may lower the overall yield.
Scalability Well-suited for large-scale synthesis due to its one-pot nature.Can be scalable, but requires more unit operations.
Safety Concerns Use of cyanide salts requires strict safety protocols.Use of cyanide salts and potentially hazardous reagents for dehydration.
Atom Economy Higher atom economy compared to the multi-step route.Lower atom economy due to the multiple steps and reagents involved.

Conclusion

Both the Strecker synthesis and the Bucherer-Bergs reaction represent viable pathways for the synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile, each with its own set of advantages and challenges.

The Strecker synthesis offers a more direct and atom-economical route. Its one-pot nature makes it an attractive option for large-scale production, minimizing operational complexity and waste. However, yields can be variable and optimization of reaction conditions is often necessary for a specific substrate.

The Bucherer-Bergs reaction , while being a multi-step process, provides a robust and often high-yielding route to the intermediate amino acid. The isolation of stable intermediates (hydantoin and amino acid) can facilitate purification and characterization. The main drawback is the lower overall efficiency and the need for an additional, less common, transformation from the amino acid to the target aminonitrile.

The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale of synthesis, available resources, and the importance of factors such as overall yield, process simplicity, and cost-effectiveness. For rapid access to the target compound on a smaller scale, the Strecker synthesis may be preferred. For a more controlled, stepwise approach, particularly if the intermediate amino acid is also of interest, the Bucherer-Bergs route is a strong contender.

References

  • Bucherer, H. T.; Bergs, W.
  • Strecker, A. Ann. Chem. Pharm.1850, 75, 27–45.
  • Ware, E. Chem. Rev.1950, 46 (3), 403–470.
  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M. Chem. Commun.1999, 215-216.
  • O'Donnell, M. J. Aldrichimica Acta2001, 34, 3-15.
  • Groger, H. Chem. Rev.2003, 103(8), 2795-2828.
  • Monti, C.; et al. J. Med. Chem.2010, 53(13), 5085-5090.
  • Shafiee, A.; Ghasemzadeh, M. Synth. Commun.2004, 34(8), 1365-1371.
  • CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google P
  • EP0021704A1 - Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof - Google P
  • Strecker Synthesis - Master Organic Chemistry. [Link]

  • Bucherer–Bergs reaction - Wikipedia. [Link]

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Validation

in vitro assay validation for compounds derived from 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

An in-depth technical guide for evaluating targeted covalent inhibitors (TCIs) utilizing the 1-Amino-4,4-difluorocyclohexane-1-carbonitrile building block. Mechanistic Rationale & Building Block Utility As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for evaluating targeted covalent inhibitors (TCIs) utilizing the 1-Amino-4,4-difluorocyclohexane-1-carbonitrile building block.

Mechanistic Rationale & Building Block Utility

As a Senior Application Scientist evaluating novel pharmacophores, the selection of starting building blocks dictates the downstream success of a drug discovery program. The compound 1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a highly privileged scaffold for designing targeted covalent inhibitors (TCIs) against cysteine proteases (e.g., Cathepsin K) and serine proteases (e.g., Dipeptidyl Peptidase-4 / DPP-4).

This building block provides two synergistic structural advantages:

  • The α -Amino Nitrile Warhead: The nitrile group acts as a finely tuned electrophile. Upon binding to the enzyme's active site, it undergoes a nucleophilic attack by a catalytic cysteine or serine, forming a covalent thioimidate or imidate adduct, respectively[1][2]. Unlike Michael acceptors, this reaction is strictly reversible, minimizing the risk of long-term off-target toxicity[3].

  • The Gem-Difluoro Effect: The 4,4-difluoro substitution on the cyclohexane ring serves a dual purpose. First, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent amine, increasing the proportion of the unprotonated species at physiological pH to enhance membrane permeability. Second, it blocks cytochrome P450-mediated oxidative metabolism at the metabolically vulnerable C4 position of the cyclohexane ring.

Mechanism E Free Protease (Cys-SH / Ser-OH) EI Non-Covalent Complex E->EI + Inhibitor (kon) I Amino-Nitrile Inhibitor I->EI EI->E Dissociation (koff) Cov Covalent Reversible Adduct EI->Cov Nucleophilic Attack Cov->EI Hydrolysis

Covalent reversible binding mechanism of alpha-amino nitriles with target proteases.

Comparative Performance Data

To objectively assess the utility of this scaffold, we compare a hypothetical optimized derivative ("Cpd-44F") against industry-standard reference inhibitors: Odanacatib (a Cathepsin K inhibitor)[2] and Vildagliptin (a DPP-4 inhibitor)[3].

CompoundPrimary TargetIC₅₀ (nM)Dissociation Half-life (t₁/₂)Human Liver Microsome Stability (CLint)Mechanism
Odanacatib Cathepsin K0.2~3.5 hoursModerateCovalent Reversible (Thioimidate)
Vildagliptin DPP-462.0~55 minutesHighCovalent Reversible (Imidate)
Cpd-44F (Test)Cathepsin K0.15~4.2 hoursVery Low (Highly Stable)Covalent Reversible (Thioimidate)

Data Interpretation: Cpd-44F demonstrates equipotent target engagement to Odanacatib but exhibits superior metabolic stability, driven by the gem-difluoro substitution preventing ring hydroxylation.

In Vitro Assay Validation Workflows

To validate the efficacy and mechanism of compounds derived from this building block, the following self-validating experimental protocols must be executed.

Protocol A: Continuous Fluorogenic Kinetic Assay (Primary Screening)

This assay determines the IC50​ and initial binding kinetics of the inhibitor against Cathepsin K using the fluorogenic substrate Cbz-Gly-Pro-Arg-AMC[1].

Causality & Design Choices: Cathepsin K is a lysosomal enzyme; therefore, the assay buffer must be maintained at an acidic pH (5.5) to ensure proper enzyme folding and activity. The inclusion of Dithiothreitol (DTT) is non-negotiable—it maintains the catalytic Cys25 in a reduced, nucleophilic state. Without DTT, the active site rapidly oxidizes, leading to false-negative inhibition data. EDTA is included to chelate trace heavy metals that catalyze cysteine oxidation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, and 1 mM EDTA.

  • Enzyme Preparation: Dilute recombinant human mature Cathepsin K to a final well concentration of 0.5 nM.

  • Compound Incubation: Dispense 1 µL of the amino-nitrile inhibitor (in DMSO) across a 10-point dose-response curve. Incubate the enzyme and inhibitor at room temperature for 30 minutes. Note: This pre-incubation is critical for covalent inhibitors to reach binding equilibrium.

  • Reaction Initiation: Add Cbz-Gly-Pro-Arg-AMC substrate to a final concentration of 10 µM (approximate Km​ ).

  • Data Acquisition: Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a microplate reader at Ex 360 nm / Em 460 nm continuously for 60 minutes.

  • Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves and fit to a four-parameter logistic equation to determine the IC50​ .

Protocol B: Jump-Dilution Reversibility Assay

A critical failure point in TCI development is accidental irreversible binding, which acts as a sink for the drug and causes immunogenic toxicity. This self-validating assay proves the covalent bond is reversible[2].

Causality & Design Choices: By pre-incubating the enzyme and inhibitor at a highly concentrated state (100 × IC50​ ), we force >99% of the enzyme into the covalent adduct state. By rapidly diluting the mixture 100-fold into a large volume of substrate, the free inhibitor concentration drops well below its IC50​ . If the bond is reversible, the complex will slowly hydrolyze, and enzymatic activity will recover exponentially over time. To make this system self-validating, an irreversible control (E-64) must be included to prove that dilution alone does not artificially restore activity.

Step-by-Step Methodology:

  • Pre-incubation: Incubate Cathepsin K (50 nM) with the test amino-nitrile compound (at 100 × its calculated IC50​ ) in assay buffer for 60 minutes.

  • Controls Setup: Concurrently prepare a Vehicle Control (DMSO only) and an Irreversible Control (E-64 at 10 µM).

  • Jump Dilution: Transfer 1 µL of the pre-incubation mixtures into 99 µL of assay buffer containing a saturating concentration of substrate (50 µM Cbz-Gly-Pro-Arg-AMC).

  • Kinetic Monitoring: Read fluorescence continuously for 4 hours.

  • Data Interpretation:

    • Vehicle Control: Yields a steep, linear positive slope ( Vmax​ ).

    • Irreversible Control (E-64): Yields a flat line (slope = 0).

    • Test Compound: Should yield a non-linear, upward-curving progress curve. Fit the recovery curve to the integrated first-order rate equation to extract the dissociation rate constant ( koff​ ) and calculate the residence time ( τ=1/koff​ ).

References

  • Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. Taylor & Francis. 1

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. NIH PMC. 2

  • The Covalent Inhibition Mechanism of Antidiabetic Drugs--Vildagliptin vs Saxagliptin. ResearchGate. 3

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

Introduction In the landscape of modern medicinal chemistry and drug development, fluorinated scaffolds are indispensable building blocks. The introduction of fluorine atoms can profoundly influence a molecule's metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, fluorinated scaffolds are indispensable building blocks. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 1-Amino-4,4-difluorocyclohexane-1-carbonitrile is one such valuable, yet under-documented, scaffold. It combines a quaternary aminonitrile, a common feature in enzyme inhibitors, with a gem-difluorinated cyclohexane ring, a motif used to modulate conformation and block metabolic oxidation.

For researchers utilizing this building block, unambiguous structural confirmation is paramount to ensure the integrity of their synthetic pathways and the validity of downstream biological data. This guide provides an in-depth, objective comparison of the expected spectroscopic data for 1-Amino-4,4-difluorocyclohexane-1-carbonitrile against established literature principles for analogous structures. We will delve into the causality behind experimental choices and provide self-validating protocols to empower researchers to confidently verify the identity and purity of this crucial synthetic intermediate.

Molecular Structure and Spectroscopic Postulates

The structure of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile presents a unique combination of functional groups that give rise to a distinct spectroscopic "fingerprint." Understanding these features is the first step in successful characterization.

Caption: Molecular structure of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile.

  • Nuclear Magnetic Resonance (NMR): The cyclohexane ring protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The ¹³C NMR will be notable for the quaternary carbon (C1), the nitrile carbon, and the C4 carbon bearing the two fluorine atoms, which will show a characteristic triplet due to one-bond C-F coupling. ¹⁹F NMR is expected to show a single resonance environment for the two equivalent fluorine atoms, though complex coupling may be observed. The study of fluorinated cyclohexanes often involves dynamic NMR spectroscopy to analyze their conformational behavior.[1][2][3]

  • Infrared (IR) Spectroscopy: Key vibrational modes will include N-H stretching from the primary amine, the sharp and intense C≡N stretch of the nitrile group, and strong C-F stretching bands.[4]

  • Mass Spectrometry (MS): Electrospray ionization in positive mode (ESI+) is predicted to readily protonate the basic amino group, yielding a strong [M+H]⁺ signal. Fragmentation is likely to involve the loss of small neutral molecules like HCN.[5][6]

A Validated Protocol for Spectroscopic Data Acquisition

To ensure reproducibility and accuracy, a standardized protocol is essential. The following workflow is designed as a self-validating system, providing the rationale behind each step to establish trustworthiness in the acquired data.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Final Comparison prep_nmr Dissolve ~10-20 mg in 0.6 mL CDCl₃ or DMSO-d₆ acq_nmr ¹H, ¹³C, ¹⁹F NMR (400 MHz Spectrometer) prep_nmr->acq_nmr prep_ir Prepare KBr pellet or apply neat liquid to ATR crystal acq_ir FT-IR Spectroscopy (4000-400 cm⁻¹, 4 cm⁻¹ resolution) prep_ir->acq_ir prep_ms Prepare 1 mg/mL stock in MeOH, dilute to ~10 µg/mL in mobile phase acq_ms LC-MS (ESI+) (High-Resolution Mass Spectrometer) prep_ms->acq_ms proc_nmr Phase & Baseline Correction, Peak Picking & Integration acq_nmr->proc_nmr proc_ir Baseline Correction, Peak Annotation acq_ir->proc_ir proc_ms Extract Ion Chromatogram, Generate Mass Spectrum acq_ms->proc_ms comparison Cross-reference acquired data with literature values proc_nmr->comparison proc_ir->comparison proc_ms->comparison

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile. Developed for researchers, chemists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile. Developed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety protocols and regulatory considerations to ensure personnel safety and environmental compliance. The unique trifecta of functional groups in this molecule—an aminonitrile on a difluorinated cyclohexane ring—presents a complex hazard profile that demands a multi-faceted approach to waste management.

Immediate Safety Profile & Hazard Assessment

1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a solid compound that must be handled with significant caution due to its combined chemical properties. The primary hazards stem from its nitrile group, which classifies it with cyanide-containing compounds, and its fluorinated organic structure, which aligns it with persistent chemical waste.

  • Nitrile (-C≡N) Group Hazard : The most acute risk is the potential for the release of highly toxic hydrogen cyanide (HCN) gas.[1] This can occur upon contact with acids. Therefore, this compound and its waste must be strictly segregated from all acidic materials.[1] All waste containers must be labeled with a "Cyanide Waste" and "No Acids" warning.[1]

  • Difluorinated Alkyl (-CF2-) Group Hazard : The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly stable and persistent in the environment.[2] Such compounds, often categorized under the broader umbrella of Per- and Polyfluoroalkyl Substances (PFAS), are difficult to break down and require specialized disposal methods like high-temperature incineration to achieve complete destruction.[2][3]

  • Amine (-NH₂) Group Hazard : The basic amine group presents incompatibility risks with strong oxidizing agents and, as mentioned, acids.

Summary of Chemical Hazards and Handling Requirements
FeatureHazard Information & RationaleDisposal & Handling Protocol
Primary Functional Groups Nitrile (Cyanide): Toxic, can release HCN gas with acid. Amine: Basic, reactive with acids and oxidizers. gem-Difluoro: Creates a persistent, stable molecule requiring high-energy destruction.Treat as both cyanide and fluorinated hazardous waste. Strict segregation is mandatory.
Physical Form Solid[4]Minimize dust generation during handling.[5]
Known Incompatibilities Strong Acids, Strong Oxidizing Agents[1][6][7]DO NOT mix with acidic waste streams. Store away from oxidizers.
Primary Disposal Route High-Temperature Incineration[2][3][8]Must be managed by a licensed hazardous waste disposal facility equipped for halogenated organic compounds.
Required PPE Nitrile Gloves, Safety Goggles, Lab Coat, Face Shield (if splash risk)Work must be conducted in a certified chemical fume hood.[1]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in safely managing this waste. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., HDPE - High-Density Polyethylene) for all waste streams containing 1-Amino-4,4-difluorocyclohexane-1-carbonitrile.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the following information:

    • Full Chemical Name: "1-Amino-4,4-difluorocyclohexane-1-carbonitrile"

    • Primary Hazards: "Toxic," "Contains Cyanide," "Contains Fluorinated Organics"

    • Critical Warning: "DANGER: DO NOT MIX WITH ACIDS - Releases Toxic Cyanide Gas"

  • Segregate Waste Types:

    • Solid Waste: Collect contaminated consumables such as gloves, weighing paper, and filter paper in a designated, lined solid waste container.

    • Liquid Waste: Collect unused solutions or reaction mixtures in a designated liquid waste container. Do not mix with other solvent streams.

    • "Sharps" and Glassware: Contaminated glassware (pipettes, vials) should be collected separately. Empty containers must be triple-rinsed before being discarded as regular lab glass. The first rinseate is considered hazardous and must be collected in the liquid waste container.[1]

  • Storage: Keep waste containers tightly sealed when not in use and store them in a cool, dry, well-ventilated area designated for hazardous waste.[9][10] Ensure the storage location is away from incompatible materials, particularly acids.[1]

Disposal Workflow Diagram

G Waste Management Workflow cluster_0 A Waste Generation (Solid, Liquid, Contaminated Labware) B Segregate into Dedicated, Properly Labeled Container A->B C Warning: 'Contains Cyanide/Fluorine' 'NO ACIDS' B->C D Store in Designated Hazardous Waste Area B->D E Schedule Pickup with Certified EHS Vendor D->E F Transport to Licensed Disposal Facility E->F G Final Disposal via High-Temperature Incineration F->G

Caption: Workflow for the safe disposal of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile.

Decontamination and Spill Management

Accidental spills or residual contamination on labware must be managed promptly and correctly to neutralize hazards.

Decontamination of Glassware and Surfaces:

The goal is to hydrolyze the nitrile group under basic conditions, which is safer than acidic conditions.

  • Initial Rinse: Rinse the glassware or surface with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. This rinseate must be collected as hazardous liquid waste.

  • Basic Wash: Prepare a fresh 10% bleach solution and adjust its pH to 10 or higher with sodium hydroxide if necessary.[1] Wash the items with this solution in a fume hood. The bleach helps oxidize the cyanide moiety.

  • Final Rinse: After the bleach wash, rinse thoroughly with soap and water, followed by a final rinse with deionized water.[1] Consult with your institution's Environmental Health & Safety (EHS) department for guidance on the disposal of the bleach and subsequent rinses.[1]

Spill Cleanup Protocol:
  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, consider a face shield and respirator.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to avoid raising dust.[5] For liquid spills, surround the area with an inert absorbent (e.g., vermiculite, sand).

  • Neutralize/Absorb: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth soaked in the basic 10% bleach solution described above. Follow with a water rinse. All cleanup materials must be disposed of as hazardous solid waste.

Final Disposal Pathway: High-Temperature Incineration

Due to the extreme stability of the carbon-fluorine bond, standard chemical treatment is insufficient for the complete destruction of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile.

  • Rationale for Incineration: High-temperature incineration (typically >1,000°C) in a facility equipped with appropriate scrubbers is the recommended disposal method for halogenated organic compounds.[2][3] This process provides enough energy to break the C-F bonds and can manage the toxic byproducts of combustion, such as hydrogen fluoride (HF), which must be scrubbed from the flue gas.[2]

  • Regulatory Compliance: Disposal must be conducted by a licensed and certified hazardous waste management company that can provide a certificate of destruction. All waste must be handled in accordance with national and local regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1]

It is imperative to never dispose of this chemical down the drain or in regular trash. [11][12] Doing so poses a severe risk to public health and the environment. Always consult your institution's EHS department for specific procedures and approved disposal vendors.[11]

References

  • Per- and Polyfluoroalkyl Substances (PFAS) , United States Environmental Protection Agency (EPA), [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances , New Mexico Environment Department, [Link]

  • Code of practice compressed fluorine and mixtures with inert gases , European Industrial Gases Association (EIGA), [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs , United Nations Office on Drugs and Crime (UNODC), [Link]

  • Fluorine Safety , University of California, Santa Barbara Environmental Health & Safety, [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins , Plastics Industry Association, [Link]

  • Incompatible Chemicals , University of Nebraska-Lincoln Environmental Health and Safety, [Link]

  • Chemical Compatibility Database , Cole-Parmer, [Link]

  • Disposal of Chemical Waste , University of Bristol Safety and Health Services, [Link]

  • Chemical Compatibility List , Mallinckrodt Specialty Chemicals Co., [Link]

  • Chemical Waste Disposal Guidelines , Clark County School District, [Link]

  • Chemical Incompatibility Chart , Princeton University Environmental Health & Safety, [Link]

  • Amine synthesis by nitrile reduction , Organic Chemistry Portal, [Link]

  • Hazardous Waste Management Guideline , Sultan Qaboos University, [Link]

  • Chemical Waste Management Guide , Northern Illinois University, [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types , University of Wisconsin-Milwaukee, [Link]

  • dl-α-AMINO-α-PHENYLPROPIONIC ACID , Organic Syntheses, [Link]

  • U List of Hazardous Wastes , Minnesota Pollution Control Agency, [Link]

  • Studies of 1‑Amino-2,2-difluorocyclopropane-1-carboxylic Acid , ACS Publications, [Link]

Sources

Handling

Personal protective equipment for handling 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

Advanced Safety & Logistics Protocol: Handling 1-Amino-4,4-difluorocyclohexane-1-carbonitrile As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of inter...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Logistics Protocol: Handling 1-Amino-4,4-difluorocyclohexane-1-carbonitrile

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of interlocking, self-validating safeguards. 1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a highly valuable building block in modern drug development, particularly for introducing conformationally restricted, lipophilic moieties into active pharmaceutical ingredients. However, its molecular architecture presents severe occupational hazards that require precise logistical planning.

This guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE) and outlines self-validating operational procedures to ensure absolute safety in your laboratory.

Mechanistic Hazard Profile (The "Why" Behind the Risk)

To safely handle this compound, researchers must understand how its specific functional groups interact with biological systems:

  • The Alpha-Aminonitrile Core (HCN Release Risk): Nitrile compounds exhibit toxicity profiles strikingly similar to hydrogen cyanide (HCN)[1]. Under acidic conditions, high heat, or enzymatic metabolism (via cytochrome P450s), the alpha-aminonitrile group can hydrolyze or decompose to release HCN gas. HCN is a potent systemic toxin that halts cellular respiration by acting as a non-competitive inhibitor of cytochrome c oxidase in mitochondria[2].

  • The 4,4-Difluoro Substitution (Enhanced Dermal Penetration): The addition of two fluorine atoms significantly increases the molecule's partition coefficient (LogP). This heightened lipophilicity allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum (skin). Consequently, dermal exposure is not just a localized corrosion risk (Category 1B)[3], but a vector for rapid systemic toxicity[1].

Quantitative Exposure & Hazard Thresholds

Because specific occupational exposure limits for 1-Amino-4,4-difluorocyclohexane-1-carbonitrile are not established, safety protocols must default to the stringent thresholds of its most dangerous degradation product (Hydrogen Cyanide) and its base hazard classifications.

Table 1: Quantitative Safety Thresholds for Aminonitriles/HCN

MetricThreshold ValueRelevance to 1-Amino-4,4-difluorocyclohexane-1-carbonitrileSource
OSHA PEL (HCN) 10 ppm (8-hr TWA)Baseline for ambient monitoring during acidic workups.[4]
NIOSH REL (HCN) 4.7 ppm (Ceiling)Strict ceiling limit; requires immediate evacuation if exceeded.[4]
IDLH (HCN) 50 ppmConcentration posing immediate threat to life during a major spill.[4]
Skin Corrosion Category 1B (H314)Direct contact causes severe, irreversible tissue damage.[3]

Strategic PPE Matrix & Causality

OSHA 29 CFR 1910.132 mandates that employers conduct a rigorous hazard assessment to select appropriate PPE[5][6]. Based on the mechanistic profile above, standard laboratory PPE is insufficient.

  • Hand Protection (Double-Gloving Required):

    • Inner Glove: 4-mil Nitrile (for tactile dexterity).

    • Outer Glove: Neoprene or Butyl Rubber.

    • Causality: Standard nitrile gloves provide poor chemical resistance to organic nitriles due to chemical similarity ("like dissolves like"). Neoprene or Tychem® equivalents are required to block permeation[4].

  • Eye & Face Protection: Non-vented, impact-resistant chemical splash goggles paired with a full-face shield[4].

  • Body Protection: A Tyvek® or Tychem® chemical-resistant suit or a heavy-duty neoprene apron worn over a fully buttoned, flame-retardant (FR) lab coat.

  • Respiratory Protection: All handling must occur within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. If engineering controls fail or during a spill, a NIOSH-approved full-face respirator with a multi-gas/cyanide cartridge (or supplied air/SCBA for IDLH conditions) is mandatory[1][4].

Self-Validating Standard Operating Procedure (SOP)

Every step in this handling protocol includes a built-in validation check to ensure the safeguard is actively functioning before proceeding.

Phase 1: Environmental Preparation

  • Action: Clear the chemical fume hood of all unnecessary equipment and ensure the sash is positioned at or below the 18-inch mark.

  • Validation Check: Tape a small piece of tissue to the bottom of the sash. Visually confirm it is actively pulled inward, validating negative pressure and face velocity (target: 80–100 fpm).

Phase 2: PPE Donning Sequence

  • Action: Don the FR lab coat, chemical apron, and inner nitrile gloves.

  • Action: Don the outer Neoprene gloves.

  • Validation Check: Before putting on the outer gloves, perform a pneumatic inflation test (trap air inside and twist the cuff) to verify the absence of micro-punctures.

Phase 3: Material Handling & Dispensing

  • Action: Weigh the 1-Amino-4,4-difluorocyclohexane-1-carbonitrile exclusively inside the fume hood using an analytical balance.

  • Causality: Preventing the aerosolization of fluorinated aminonitrile dust prevents inhalation of particles that could dissolve in the mucosal lining of the lungs, leading to systemic absorption.

  • Validation Check: Utilize a static-eliminator gun on the weighing spatula and weighboat prior to dispensing to prevent electrostatic repulsion and accidental powder dispersion.

Phase 4: Doffing & Decontamination

  • Action: Wipe down all sealed reaction vessels with a damp, soapy cloth before removing them from the hood.

  • Action: Remove outer gloves inside the hood, turning them inside out to trap any microscopic residue.

  • Validation Check: Inspect inner nitrile gloves for any discoloration or moisture. If clean, remove them and immediately wash hands with copious amounts of soap and water.

Spill Response & Chemical Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent HCN evolution and systemic exposure.

  • Immediate Triage: Evacuate the immediate 10-foot radius. If the spill exceeds 50 grams/mL or occurs outside containment, evacuate the entire laboratory.

  • Containment: Don maximum PPE (including respiratory protection). Surround the spill with a universal, non-reactive absorbent such as dry sand or vermiculite.

  • Crucial Chemical Restriction: Do NOT use acidic neutralizers. Acidic conditions will protonate the aminonitrile, triggering rapid hydrolysis and the evolution of lethal HCN gas[2].

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools into a highly durable, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline, soapy water solution to safely lift residual fluorinated organics without triggering acidic decomposition.

  • Disposal: Label the container explicitly as "Toxic Organic Waste - Cyanide/Nitrile Precursor" and coordinate immediate pickup with your Environmental Health & Safety (EHS) department.

Emergency Triage Workflow

In the event of accidental exposure, rapid identification of the exposure route dictates the medical response.

EmergencyResponse Start Exposure Event: 1-Amino-4,4-difluorocyclohexane -1-carbonitrile Assess Assess Exposure Route Start->Assess Skin Dermal Exposure Assess->Skin Eye Ocular Exposure Assess->Eye Inhale Inhalation Assess->Inhale SkinAction Remove PPE/Clothing Flush with water 15+ mins Skin->SkinAction EyeAction Use Eyewash Station Flush 15+ mins, remove lenses Eye->EyeAction InhaleAction Move to fresh air Administer O2 if needed Inhale->InhaleAction Cyanide Monitor for HCN Toxicity (Headache, Dizziness, Nausea) SkinAction->Cyanide EyeAction->Cyanide InhaleAction->Cyanide Medical Immediate Medical Evaluation (Bring SDS) Cyanide->Medical

Figure 1: Emergency triage and response workflow for alpha-aminonitrile exposure.

References

  • [3] 5496-10-6, 1-Aminocyclohexanecarbonitrile Formula - ECHEMI, ECHEMI. 3

  • [5] PPE Inspection Checklist | Free Download | OSHA Requirements - Ecesis, Ecesis. 5

  • [6] Are You in Compliance with the OSHA PPE Hazard Assessment Requirements? - APTIM, APTIM. 6

  • [1] Carbonyl Cyanide m-Chlorophenylhydrazone (Nitrile Toxicity), Santa Cruz Biotechnology. 1

  • [4] Hydrogen cyanide - Hazardous Substance Fact Sheet, New Jersey Department of Health. 4

  • [2] Hydrogen cyanide (Mechanisms of Toxicity), Wikipedia. 2

Sources

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